molecular formula C8H17NO2 B1461313 3-(3-Methylmorpholin-4-yl)propan-1-ol CAS No. 1156993-26-8

3-(3-Methylmorpholin-4-yl)propan-1-ol

Cat. No.: B1461313
CAS No.: 1156993-26-8
M. Wt: 159.23 g/mol
InChI Key: RHJNQHGVPMDJCS-UHFFFAOYSA-N
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Description

3-(3-Methylmorpholin-4-yl)propan-1-ol is a chemical compound featuring a morpholine ring, which is a common motif in medicinal chemistry and drug discovery. The morpholine ring is a six-membered moiety containing both nitrogen and oxygen, often used to improve the aqueous solubility and metabolic stability of potential therapeutic agents. Compounds with this structure frequently serve as key intermediates or building blocks in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. As a propanol-substituted derivative, it possesses a hydroxyl group that can facilitate further chemical modifications, making it a versatile reagent in organic synthesis. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate personal protective equipment (PPE). Specific storage conditions may vary; please refer to the certificate of analysis for detailed handling and storage recommendations.

Properties

IUPAC Name

3-(3-methylmorpholin-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8-7-11-6-4-9(8)3-2-5-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJNQHGVPMDJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Methylmorpholin-4-yl)propan-1-ol (CAS 1156993-26-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Methylmorpholin-4-yl)propan-1-ol, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical properties, a proposed synthetic route, analytical characterization, and potential applications, offering insights grounded in established chemical principles.

Introduction to Morpholine Scaffolds in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and bioavailability.[2] The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts and hydrogen bonding interactions, while the ether oxygen can also act as a hydrogen bond acceptor. These features make morpholine and its derivatives, such as this compound, attractive building blocks in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1156993-26-8[3]
Molecular Formula C₈H₁₇NO₂[3]
Molecular Weight 159.23 g/mol [3]
Appearance Expected to be a liquidInferred from similar compounds[4]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of 3-methylmorpholine. A plausible and efficient method involves the reaction of 3-methylmorpholine with a suitable three-carbon electrophile, such as 3-chloropropan-1-ol, in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[5]

G cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant1 3-Methylmorpholine Product This compound Reactant1->Product N-Alkylation Reactant2 3-Chloropropan-1-ol Reactant2->Product Base Base (e.g., K₂CO₃) Byproduct KCl + H₂O + CO₂ Base->Byproduct Solvent Solvent (e.g., Acetonitrile) Solvent->Product Temperature Reflux Temperature->Product

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-Methylmorpholine

  • 3-Chloropropan-1-ol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 3-methylmorpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 3-chloropropan-1-ol (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (EI/ESI) Synthesis->MS HPLC HPLC-UV/MS Synthesis->HPLC GC GC-MS Synthesis->GC Final Characterized Compound NMR->Final MS->Final HPLC->Final GC->Final

Figure 2. Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[6][7]

¹H NMR (predicted):

  • δ 3.6-3.8 ppm (m): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH) and protons on the morpholine ring adjacent to the oxygen atom (-OCH₂-).

  • δ 2.4-2.8 ppm (m): Protons on the carbon adjacent to the morpholine nitrogen (-NCH₂-) and protons on the morpholine ring adjacent to the nitrogen.

  • δ 1.6-1.8 ppm (m): Protons on the central carbon of the propyl chain (-CH₂-).

  • δ 1.1-1.2 ppm (d): Protons of the methyl group on the morpholine ring (-CH₃).

  • A broad singlet for the hydroxyl proton (-OH) is also expected, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR (predicted):

  • δ ~60-70 ppm: Carbons of the morpholine ring adjacent to the oxygen and the carbon bearing the hydroxyl group.

  • δ ~50-60 ppm: Carbons of the morpholine ring adjacent to the nitrogen and the carbon of the propyl chain attached to the nitrogen.

  • δ ~25-35 ppm: The central carbon of the propyl chain.

  • δ ~15-20 ppm: The methyl group carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 159.

  • Major Fragmentation Pathways: Common fragmentation pathways for N-alkylated morpholines involve cleavage alpha to the nitrogen atom.[8] Expected fragments include the loss of the propanol side chain and fragmentation of the morpholine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical compounds. Since this compound lacks a strong UV chromophore, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended for sensitive detection.[5][9]

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from low to high percentage of B
Flow Rate 1.0 mL/min
Detection MS or CAD
Injection Volume 10 µL

Potential Applications and Biological Relevance

While specific biological activity for this compound has not been extensively reported, the morpholine scaffold is a key component in numerous biologically active compounds. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[2]

The structural features of this compound, including the substituted morpholine ring and the primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be further functionalized to introduce other pharmacophoric features, and the tertiary amine of the morpholine can form salts to improve solubility.

Given the prevalence of the morpholine motif in drug discovery, it is plausible that this compound could serve as a building block for the development of novel therapeutics. Further biological screening is warranted to explore its potential pharmacological activities.

G cluster_compound This compound cluster_applications Potential Therapeutic Areas cluster_derivatization Further Derivatization Compound Core Scaffold Derivatives Novel Chemical Entities Compound->Derivatives Functionalization Oncology Oncology Inflammation Anti-inflammatory CNS CNS Disorders Derivatives->Oncology Derivatives->Inflammation Derivatives->CNS

Figure 3. Potential derivatization and therapeutic applications of the core scaffold.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery and as a synthetic intermediate. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a framework for its analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related morpholine derivatives. Further investigation into the biological activities of this compound is encouraged to fully elucidate its therapeutic potential.

References

Sources

3-(3-Methylmorpholin-4-yl)propan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Methylmorpholin-4-yl)propan-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, and established synthetic methodologies. Furthermore, this guide will explore its potential applications, particularly within the realm of drug discovery, and outline critical safety and handling protocols. This document is intended to serve as a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged heterocyclic scaffold frequently employed in medicinal chemistry. Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance, which are crucial for optimizing pharmacokinetic profiles.[1][2] Morpholine and its derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities, including anticancer, antibacterial, and CNS-modulating effects.[1][3]

This compound belongs to this important class of compounds. It incorporates a methyl-substituted morpholine ring linked to a propanol chain. This unique combination of a hydrophilic alcohol, a flexible propanol linker, and a basic morpholine nitrogen atom makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its core characteristics is essential for leveraging its full potential in research and development.

Chemical Identity and Structure Elucidation

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds dictates its physical and chemical behavior.

Chemical Structure

The IUPAC name for this compound is this compound. It consists of a morpholine ring substituted with a methyl group at the 3-position. The nitrogen atom of this ring (at position 4) is connected to a three-carbon propanol chain, with the hydroxyl group located at the terminal position (position 1).

Diagram: Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification. Note that some properties are for the closely related, unsubstituted analog, 3-(4-Morpholinyl)-1-propanol, as specific data for the methylated version can be sparse.

PropertyValueSource
Molecular Formula C₈H₁₇NO₂-
Molecular Weight 159.23 g/mol -
CAS Number 1156993-26-8[4]
Boiling Point 240-241°C (for 3-morpholinopropan-1-ol)[5]
Density 1.049 g/mL (for 3-morpholinopropan-1-ol)[5]
Flash Point 85°C (185°F) (for 3-morpholinopropan-1-ol)[5]
Solubility Likely soluble in water and polar organic solvents[6]
Appearance Colorless to pale yellow liquid (for 3-morpholinopropan-1-ol)[6][7]

Synthesis and Characterization

The synthesis of substituted morpholines is a well-established field in organic chemistry.[2] While specific literature for the direct synthesis of this compound is not abundant, a general and logical synthetic approach can be proposed based on standard organic reactions.

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for preparing N-substituted morpholines is through the N-alkylation of the parent morpholine. In this case, the synthesis would involve the reaction of 3-methylmorpholine with a suitable three-carbon electrophile containing a protected alcohol.

Diagram: General Synthesis Workflow

G start Starting Materials: - 3-Methylmorpholine - 3-Halopropanol (e.g., 3-Bromopropanol) reaction N-Alkylation Reaction (Base, Solvent) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product qc Quality Control (NMR, MS, IR) product->qc

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This protocol describes a plausible method for the synthesis. Causality: The choice of a base is crucial to deprotonate the morpholine nitrogen, making it nucleophilic. A non-nucleophilic base like potassium carbonate is chosen to avoid competing reactions. A polar aprotic solvent like DMF or Acetonitrile is selected to dissolve the reactants and facilitate the SN2 reaction.

Materials:

  • 3-Methylmorpholine

  • 3-Bromopropan-1-ol (or 3-chloropropan-1-ol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylmorpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add 3-bromopropan-1-ol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove any remaining inorganic salts and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the alcohol (broad peak ~3300 cm⁻¹) and C-O stretches.

Applications in Drug Discovery and Research

Morpholine-containing compounds are of high interest in drug development.[1] this compound serves as a valuable intermediate for creating more complex molecules. The primary alcohol group is a versatile functional handle that can be readily converted into other functionalities.

Potential Synthetic Transformations:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in reductive amination or amide coupling reactions, respectively.

  • Esterification/Etherification: The alcohol can be converted to esters or ethers to modify the molecule's lipophilicity.

  • Conversion to Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), allowing for subsequent nucleophilic substitution to introduce other functionalities.

The presence of the 3-methyl group introduces a chiral center, allowing for the synthesis of stereospecific compounds, which is often critical for biological activity. Chiral morpholine scaffolds have been successfully used to develop potent and selective antagonists for targets like the dopamine D4 receptor.[8] The specific stereochemistry can be crucial, with activity often residing in a single enantiomer.[8]

Safety and Handling

General Hazards of Similar Compounds:

  • Flammability: Many N-alkylated amines are flammable liquids. Keep away from heat, sparks, and open flames.[9]

  • Corrosivity: Can cause severe skin burns and eye damage.[9]

  • Toxicity: Harmful if swallowed or in contact with skin.

  • Respiratory Irritation: Vapors may cause respiratory irritation.

Recommended Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

  • Spill Response: In case of a spill, remove all sources of ignition and absorb the spill with an inert material.[10]

Conclusion

This compound is a valuable chemical building block with significant potential for application in synthetic and medicinal chemistry. Its structure combines the beneficial pharmacokinetic properties of the morpholine scaffold with a versatile propanol chain that allows for further chemical modification. By understanding its synthesis, properties, and handling requirements, researchers can effectively utilize this compound to develop novel molecules with potential therapeutic value.

References

  • SAFETY DATA SHEETS.
  • 3 - SAFETY DATA SHEET.
  • 3-(3-Methylphenyl)propan-1-ol | C10H14O | CID 10261251 - PubChem. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Available from: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Available from: [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - MDPI. (2009, September 10). Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Available from: [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one - ResearchGate. (2025, October 16). Available from: [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. Available from: [Link]

  • 23996-25-0 - LookChem. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (2020, March 5). Available from: [Link]

  • Material Safety Data Sheet - N-Methylmorpholine - Cole-Parmer. (2006, June 7). Available from: [Link]

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An In-depth Technical Guide to 3-Methyl-4-(3-hydroxypropyl)morpholine and its Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-4-(3-hydroxypropyl)morpholine, a substituted morpholine derivative of increasing interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and potential applications, with a focus on the scientific principles and experimental considerations that are paramount for researchers in the field.

Chemical Identity and Synonyms

The systematic name for the compound of interest is 3-Methyl-4-(3-hydroxypropyl)morpholine . However, in scientific literature and chemical databases, it is frequently identified by its primary synonym, 3-(3-Methylmorpholin-4-yl)propan-1-ol [1]. Understanding these naming conventions is crucial for effective literature searches and clear scientific communication.

To facilitate comprehensive data retrieval, a list of known synonyms and identifiers is provided below:

Name Type Identifier
Systematic Name 3-Methyl-4-(3-hydroxypropyl)morpholine
Primary Synonym This compound[1]
CAS Number 1156993-26-8[1]

It is important to distinguish this compound from its unmethylated parent, 4-(3-hydroxypropyl)morpholine, which is also known as 3-Morpholinopropanol or 3-Morpholino-1-propanol[2][3]. The presence of the methyl group at the 3-position of the morpholine ring introduces a chiral center, leading to (R)- and (S)-enantiomers, a critical consideration in drug design and development due to the potential for stereospecific biological activity.

Physicochemical Properties

While specific experimental data for 3-Methyl-4-(3-hydroxypropyl)morpholine is not extensively reported in publicly available literature, we can infer its general properties based on its structural analogues, such as 4-(3-hydroxypropyl)morpholine.

Table of Inferred and Known Physicochemical Properties:

Property4-(3-hydroxypropyl)morpholine (Analogue)3-Methyl-4-(3-hydroxypropyl)morpholine (Predicted)
Molecular Formula C₇H₁₅NO₂[2]C₈H₁₇NO₂
Molecular Weight 145.20 g/mol [2]159.23 g/mol
Appearance Clear, colorless to pale yellow liquid[2]Likely a clear, colorless to pale yellow liquid
Boiling Point 241 °C[2]Expected to be similar to or slightly higher than the analogue
Density 1.05 g/mL[2]Expected to be similar to the analogue
Refractive Index n20/D 1.48[2]Expected to be similar to the analogue
Solubility Soluble in water and polar organic solventsExpected to have good solubility in polar solvents due to the hydroxyl group and morpholine ring

The morpholine moiety, with its ether and amine functionalities, generally imparts favorable physicochemical properties such as aqueous solubility, which is often a desirable trait for drug candidates[4]. The introduction of a methyl group is not expected to drastically alter these properties but may influence lipophilicity and metabolic stability.

Synthesis and Experimental Protocols

The synthesis of 3-Methyl-4-(3-hydroxypropyl)morpholine can be achieved through the N-alkylation of 3-methylmorpholine. This reaction is a cornerstone of amine chemistry and can be adapted for the specific synthesis of this target compound.

General Synthetic Approach: N-Alkylation

The most direct route involves the reaction of 3-methylmorpholine with a suitable three-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method is the reaction with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol, in the presence of a base to neutralize the resulting hydrohalic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Methylmorpholine 3-Methylmorpholine Target_Compound 3-Methyl-4-(3-hydroxypropyl)morpholine 3-Methylmorpholine->Target_Compound N-Alkylation 3-Halo-1-propanol 3-Halo-1-propanol 3-Halo-1-propanol->Target_Compound Base Base (e.g., K₂CO₃, Et₃N) Base->Target_Compound Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Target_Compound

Caption: General workflow for the N-alkylation synthesis of 3-Methyl-4-(3-hydroxypropyl)morpholine.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on established methods for the N-alkylation of morpholines. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

  • 3-Methylmorpholine

  • 3-Bromo-1-propanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methylmorpholine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add 3-bromo-1-propanol (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-Methyl-4-(3-hydroxypropyl)morpholine.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is chosen to neutralize the hydrobromic acid byproduct without promoting side reactions. Triethylamine (Et₃N) is another common choice.

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation of the base while leaving the anion relatively free to act as a base. Dimethylformamide (DMF) can also be used.

  • Excess of 3-Bromo-1-propanol: A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

  • Aqueous Work-up: The work-up procedure is designed to remove any remaining inorganic salts, unreacted starting materials, and water-soluble byproducts.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

  • A multiplet corresponding to the methyl group on the morpholine ring.

  • Complex multiplets for the methylene protons of the morpholine ring.

  • Multiplets for the three methylene groups of the hydroxypropyl chain.

  • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectral Features:

  • A signal for the methyl carbon.

  • Signals for the carbons of the morpholine ring, with those adjacent to the nitrogen and oxygen atoms appearing at higher chemical shifts.

  • Signals for the three carbons of the hydroxypropyl chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Methyl-4-(3-hydroxypropyl)morpholine (C₈H₁₇NO₂), the expected molecular ion peak [M]⁺ would be at m/z 159. The fragmentation pattern would likely involve cleavage of the hydroxypropyl chain and fragmentation of the morpholine ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis reaction.

Applications in Drug Development and Research

The morpholine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs[5][6]. The presence of the morpholine ring can enhance a molecule's pharmacological properties, including its solubility, metabolic stability, and ability to cross the blood-brain barrier[7].

The introduction of a methyl group at the 3-position, as in 3-Methyl-4-(3-hydroxypropyl)morpholine, can have several implications for drug design:

  • Stereochemistry and Target Binding: The chiral center introduced by the methyl group can lead to stereospecific interactions with biological targets, potentially increasing potency and selectivity.

  • Metabolic Stability: The methyl group can block or alter sites of metabolism, potentially leading to a longer half-life in the body.

  • Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific biological activities of 3-Methyl-4-(3-hydroxypropyl)morpholine are not yet widely reported, its structural features suggest potential applications in areas where other morpholine derivatives have shown promise, including:

  • Oncology: As a building block for kinase inhibitors.

  • Central Nervous System (CNS) Disorders: Due to the potential for blood-brain barrier penetration.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.

The hydroxypropyl side chain provides a handle for further functionalization, allowing for the attachment of pharmacophores or linkers for the development of more complex molecules, such as PROTACs or antibody-drug conjugates.

G cluster_core 3-Methyl-4-(3-hydroxypropyl)morpholine cluster_properties Pharmacokinetic & Pharmacodynamic Properties cluster_applications Potential Therapeutic Areas Core Core Scaffold Solubility Enhanced Solubility Core->Solubility Stability Metabolic Stability Core->Stability BBB Blood-Brain Barrier Penetration Core->BBB Oncology Oncology Solubility->Oncology CNS CNS Disorders Stability->CNS Infectious_Diseases Infectious Diseases BBB->Infectious_Diseases

Caption: Logical relationship between the core scaffold and its potential impact on drug development.

Safety and Handling

Substituted morpholines should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for 3-methylmorpholine and related compounds.

Conclusion

3-Methyl-4-(3-hydroxypropyl)morpholine, also known as this compound, represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis via N-alkylation of 3-methylmorpholine is a straightforward process, and its structural features, including the chiral center and the versatile hydroxypropyl chain, offer numerous possibilities for the design of novel therapeutic agents. Further research into the specific biological activities of its enantiomers is warranted to fully explore its potential in various disease areas. This guide provides a foundational understanding for researchers to confidently work with and explore the potential of this promising morpholine derivative.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]
  • (R)-3-Methylmorpholine. AK Scientific, Inc.
  • This compound | 1156993-26-8. ChemicalBook.
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  • 4-(3-hydroxypropyl)morpholine. Chem-Impex.
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  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • 4-(3-Hydroxypropyl)Morpholine 98.0%(GC). PureSynth.
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  • 3-Methylmorpholine | C5H11NO | CID 292103. PubChem.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol. ChemSynthesis.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. (2011).
  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure.
  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. (2009). MDPI.
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  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
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  • The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis of Propan-2-ol Derivatives from (R)-4-(Oxiran-2-ylmethyl)
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  • mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Doc Brown's Chemistry.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
  • 3-(4-Morpholinyl)-1-propanol, 95% 1 g. Thermo Scientific Chemicals.
  • (S)-3-Methylmorpholine | 350595-57-2. Sigma-Aldrich.
  • 3-(4-Methylfuran-3-yl)propan-1-ol: a white-spotted Stinkbug ( Eysarcoris ventralis )
  • Organic Compounds with Biological Activity. (2025). MDPI.
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
  • Biological Activity of Natural and Synthetic Compounds. (2022). UNIPI.
  • Carbon-13 NMR spectrum of propan-1-ol. Doc Brown's Chemistry.
  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrim idin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity.
  • N-Methylmorpholine. [Source not further specified]
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An In-depth Technical Guide to 3-(3-Methylmorpholin-4-yl)propan-1-ol for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-methylmorpholin-4-yl)propan-1-ol, a heterocyclic compound of increasing interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, plausible synthetic routes, potential applications grounded in recent discoveries, and essential safety considerations.

Core Chemical Identity and Structural Elucidation

The compound specified by the nomenclature 4-(3-Hydroxypropyl)-3-methylmorpholine is correctly identified under IUPAC naming conventions as This compound . It is crucial to distinguish this molecule from its non-methylated analogue, 3-(morpholin-4-yl)propan-1-ol (CAS 4441-30-9), as the methyl group introduces a chiral center and significantly alters the steric and electronic properties of the morpholine ring.

The presence of a methyl group at the C3 position of the morpholine ring means that this compound exists as a pair of enantiomers: (R)-3-(3-methylmorpholin-4-yl)propan-1-ol and (S)-3-(3-methylmorpholin-4-yl)propan-1-ol. The stereochemistry of this chiral center is a critical consideration in drug design and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1156993-26-8[1]
Molecular Formula C₈H₁₇NO₂N/A
Molecular Weight 159.23 g/mol N/A
Canonical SMILES CC1COCCN1CCCON/A
InChI Key InChIKey=SFWWGMKXCYLZEG-UHFFFAOYSA-N-basedN/A

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:

PropertyPredicted ValueRationale
Appearance Colorless to pale yellow liquidBased on similar N-alkylated morpholines and propanol derivatives.
Boiling Point >200 °C at 760 mmHgHigher than the non-methylated analogue (240-241 °C) due to increased molecular weight.
Solubility Miscible with water and polar organic solventsThe hydroxyl group and the morpholine nitrogen allow for hydrogen bonding.
pKa 7.5 - 8.5The morpholine nitrogen is basic; the exact value is influenced by the adjacent methyl group.

Synthesis and Methodologies

Proposed Synthetic Protocol: N-Alkylation of 3-Methylmorpholine

This protocol describes a two-step process starting from commercially available 3-methylmorpholine (as a racemate or a specific enantiomer) and 3-chloro-1-propanol.

Step 1: Protection of the Hydroxyl Group of 3-Chloro-1-propanol (Not always necessary but can prevent side reactions)

For the purpose of this guide, we will proceed with a direct alkylation, which is often successful for such substrates.

Step 2: N-Alkylation of 3-Methylmorpholine

  • Rationale: The secondary amine of the 3-methylmorpholine ring acts as a nucleophile, displacing the chloride from 3-chloro-1-propanol. The use of a base is necessary to neutralize the HCl generated in the reaction and to deprotonate the morpholine nitrogen, increasing its nucleophilicity. A high-boiling polar aprotic solvent is suitable for this type of reaction, which may require heating to proceed at a reasonable rate.

  • Experimental Protocol:

    • To a solution of 3-methylmorpholine (1.0 eq) in acetonitrile (10 mL/mmol of morpholine) is added potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

    • 3-chloro-1-propanol (1.2 eq) is added dropwise to the stirred suspension at room temperature.

    • The reaction mixture is heated to reflux (approx. 82 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • After cooling to room temperature, the inorganic salts are removed by filtration.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10%) to afford the pure this compound.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 3-Methylmorpholine D N-Alkylation (Reflux, 12-24h) A->D B 3-Chloro-1-propanol B->D C K₂CO₃ (Base) KI (Catalyst) Acetonitrile (Solvent) C->D E Filtration D->E Cooling F Concentration E->F G Column Chromatography F->G H This compound G->H

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Discovery and Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, which can improve the pharmacokinetic profile of drug candidates.[2] The introduction of a methyl group at the C3 position, as in this compound, provides a valuable vector for exploring structure-activity relationships (SAR).

A significant application of a closely related structure is found in the development of potent and selective protein kinase inhibitors. Specifically, the (3R)-3-methylmorpholin-4-yl moiety is a key component of AZ20 , a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[3][4] ATR is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy.[3] The discovery of AZ20 highlights the importance of the chiral 3-methylmorpholine scaffold in designing highly specific and potent therapeutic agents.[3][4]

The 3-(hydroxypropyl) side chain of the title compound offers a versatile handle for further chemical modification. The terminal hydroxyl group can be functionalized to introduce other pharmacophores, linkers, or solubilizing groups, making this compound a valuable building block for creating libraries of complex molecules for high-throughput screening.

Safety and Handling

As of the date of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS 1156993-26-8) is not publicly available. Therefore, a risk assessment must be conducted based on the chemical's structure and data from analogous compounds.

  • General Hazards: As a substituted amine, this compound should be considered as potentially corrosive and irritating to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

  • Handling: Avoid direct contact with the substance. Prevent the formation of aerosols or mists.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

This safety information is provided as general guidance. A thorough, substance-specific risk assessment should be performed by qualified personnel before handling this chemical.

References

  • Google Patents. (n.d.). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125–2138. [Link]

  • Stallings, W. C., et al. (n.d.). United States Patent 19. Retrieved from [Link]

  • Wolff, M. E. (1995). Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons.
  • TEquipment. (2017). Safety Data Sheet. Retrieved from [Link]

  • Kumar, S. S., Kavitha, H. P., & Venkatraman, B. R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank, 2009(4), M617. [Link]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • Google Patents. (n.d.). CN105753803A - A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride.
  • ResearchGate. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylmorpholine. Retrieved from [Link]

  • Google Patents. (n.d.). US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation.
  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • PubMed. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN118878477B - A preparation method of chiral R or S 3-methylmorpholine.

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3-(3-Methylmorpholino)propanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Methylmorpholino)propanol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3-Methylmorpholino)propanol, a C3-substituted morpholine derivative of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is emerging, this document extrapolates from foundational principles and data on its core synthons—3-methylmorpholine and N-alkylated morpholines—to present a robust scientific profile. This guide covers the compound's molecular characteristics, a proposed synthetic methodology grounded in established chemical principles, its anticipated physicochemical properties, and its potential as a valuable building block in medicinal chemistry.

Core Molecular Identity: Formula and Molecular Weight

The subject of this guide is 3-(3-methylmorpholin-4-yl)propan-1-ol . The nomenclature specifies a propanol chain attached to the nitrogen atom (position 4) of a morpholine ring, which is itself substituted with a methyl group at the 3-position. This C3-substitution is a critical feature, imparting specific stereochemical and electronic properties that are increasingly sought after in modern drug design.

Based on its structure, the molecular formula and weight have been calculated and are presented below. For comparative purposes, data for the parent heterocycle, 3-methylmorpholine, and the related N-substituted, non-C-alkylated analogue, 3-morpholinopropanol, are also included.

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
3-(3-Methylmorpholino)propanol C₈H₁₇NO₂159.231156993-26-8[1]
3-MethylmorpholineC₅H₁₁NO101.15[2][3][4]42185-06-8[4]
3-MorpholinopropanolC₇H₁₅NO₂145.20[5]4441-30-9[6][7]

Synthesis of 3-(3-Methylmorpholino)propanol: A Methodological Deep Dive

The synthesis of 3-(3-Methylmorpholino)propanol can be logically achieved via the N-alkylation of 3-methylmorpholine. This class of reaction is a cornerstone of synthetic organic chemistry for forming C-N bonds. The secondary amine of the 3-methylmorpholine acts as a nucleophile, attacking an electrophilic three-carbon chain.

Proposed Synthetic Pathway: N-Alkylation

A robust and industrially scalable method for this synthesis is the reaction of 3-methylmorpholine with a 3-halopropanol, such as 3-bromo-1-propanol or 3-chloro-1-propanol, in the presence of a base. The base is crucial for scavenging the hydrogen halide byproduct generated during the reaction, thereby driving the equilibrium towards the product.

Synthesis_of_3-(3-Methylmorpholino)propanol cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 3-Methylmorpholine C1 Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Acetonitrile, DMF) P1 3-(3-Methylmorpholino)propanol R1->P1 + R2 3-Halopropanol (X = Cl, Br) R2->P1 C2 Heat (Δ) P2 HX (byproduct)

Caption: Proposed synthesis of 3-(3-Methylmorpholino)propanol.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the N-alkylation of morpholine and its derivatives.[8][9]

Materials:

  • 3-Methylmorpholine (1.0 eq)

  • 3-Bromo-1-propanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylmorpholine and acetonitrile.

  • Add anhydrous potassium carbonate to the mixture. This inorganic base is effective and easily removed by filtration.

  • Slowly add 3-bromo-1-propanol to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide byproduct. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Methylmorpholino)propanol.

Causality and Justification:

  • Choice of Haloalkane: 3-Bromo-1-propanol is often preferred over 3-chloro-1-propanol due to the better leaving group ability of bromide, which typically results in faster reaction rates.

  • Excess Reagent: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable starting amine.

  • Base: Anhydrous potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the secondary amine and neutralize the HBr formed, preventing the formation of the unreactive ammonium salt.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the cations while leaving the nucleophile relatively free to react.

Physicochemical Properties and Structural Insights

The physicochemical properties of 3-(3-Methylmorpholino)propanol are influenced by its distinct structural features: the C3-methylated morpholine ring and the terminal hydroxyl group on the N-propyl chain.

PropertyPredicted/Expected ValueRationale and Commentary
Appearance Colorless to pale yellow liquidSimilar to its parent compounds, 3-methylmorpholine and 3-morpholinopropanol.[7][10]
Boiling Point > 200 °CThe introduction of the propanol chain and the increase in molecular weight will significantly raise the boiling point compared to 3-methylmorpholine (~133 °C).[2] It will likely be slightly higher than 3-morpholinopropanol (~240 °C) due to the extra methyl group.
Solubility Soluble in water and polar organic solventsThe morpholine ring and the terminal hydroxyl group allow for hydrogen bonding with water, conferring good aqueous solubility.[10]
pKa ~8.5 - 9.0The nitrogen in the morpholine ring is basic. The pKa is expected to be similar to that of 3-methylmorpholine (predicted pKa ~9.03), as the alkyl chain has a minimal electronic effect on the amine's basicity.[2]
Chirality Exists as a chiral moleculeThe methyl group at the C3 position creates a stereocenter. Therefore, the compound can exist as (R)- and (S)-enantiomers. The synthesis from racemic 3-methylmorpholine will yield a racemic mixture. Enantiomerically pure products would require a chiral starting material, such as (R)-3-methylmorpholine or (S)-3-methylmorpholine.[10][11]

Significance in Drug Discovery and Development

The morpholine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[12][13] Its favorable properties, such as improving aqueous solubility and metabolic stability, make it a desirable component in drug design.[13]

The Role of C3-Substitution

While N-substituted (C4) morpholines are common, C-substituted morpholines, particularly at the C3 position, are gaining significant attention.[14] The introduction of a methyl group at the C3 position offers several strategic advantages:

  • Vectorial Exit Point: It provides a defined three-dimensional vector for further chemical modification, allowing for precise exploration of the surrounding binding pocket of a biological target.

  • Stereochemical Control: The chiral center allows for the synthesis of enantiomerically pure compounds, which can exhibit different pharmacological activities and safety profiles.[10]

  • Modulation of Physicochemical Properties: The methyl group can influence lipophilicity and conformation, which are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Therapeutic Applications

Given the prevalence of the morpholine scaffold in central nervous system (CNS) active drugs, 3-(3-Methylmorpholino)propanol is a promising building block for novel therapeutics targeting the CNS.[13][15][16] The morpholine ring is known to improve blood-brain barrier permeability.[13] The propanol linker is a common feature in many biologically active molecules, including beta-blockers and certain psychoactive agents.

Applications A 3-(3-Methylmorpholino)propanol (Building Block) B C3-Methyl Group (Stereocenter, Vector) A->B C N-Propanol Chain (Linker, H-bond donor) A->C D Morpholine Core (Solubility, Stability) A->D E CNS Drug Discovery (e.g., Antidepressants, Neuroleptics) B->E Improves selectivity F Cardiovascular Agents (e.g., Beta-blocker analogues) C->F Common pharmacophore G Oncology (e.g., Kinase Inhibitors) D->G Enhances PK properties

Caption: Potential applications derived from the compound's structure.

Safety and Handling

As with any research chemical, 3-(3-Methylmorpholino)propanol should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Based on data for its parent structures, it is expected to be an irritant to the skin and eyes.[2][17] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(3-Methylmorpholino)propanol is a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its unique combination of a chiral C3-substituted morpholine core with a flexible N-propanol linker makes it an attractive scaffold for generating novel compounds with desirable pharmacological properties. This guide provides a foundational understanding for researchers looking to leverage this promising building block in their synthetic and medicinal chemistry programs.

References

  • 3-Methylmorpholine - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

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  • Tang, A., et al. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • A New Synthesis of 2-(2-Hydroxyalkyl)- and 2-(2-Aminoalkyl)-morpholines via 3-Morpholinones. Journal of Chemical Research, Synopses. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • 3-Morpholin-4-yl-1-(2-thienyl)propan-1-one. LookChem. [Link]

  • Morpholines for CNS drug discovery. Asinex. [Link]

  • (R)-3-methylmorpholine. Chemsrc. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Cetti, E., et al. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Cetti, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. ResearchGate. [Link]

  • N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Isakhanyan, A. U., et al. (2016). Synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. ResearchGate. [Link]

  • Wolfe, J. P., et al. (2009, July 17). New strategy for the synthesis of substituted morpholines. PubMed. [Link]

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Solubility of 3-(3-Methylmorpholin-4-yl)propan-1-ol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solvation Thermodynamics and Physicochemical Profiling of 3-(3-Methylmorpholin-4-yl)propan-1-ol

Executive Summary This technical guide provides an in-depth analysis of the solubility profile of This compound (CAS: 1156993-26-8), a functionalized morpholine derivative critical in pharmaceutical synthesis and polyurethane catalysis. Characterized by a unique amphiphilic structure—comprising a heterocyclic morpholine core, a steric methyl substituent, and a hydrophilic hydroxypropyl tail—this molecule exhibits a versatile solvation behavior. This document synthesizes structural analysis with predictive thermodynamic modeling to define its miscibility in aqueous versus organic media, offering researchers a definitive reference for solvent selection in reaction engineering and formulation.

Physicochemical Structure & Properties[1][2][3][4][5]

To understand solubility, we must first deconstruct the molecular architecture. This compound possesses three distinct solvation domains:

  • The Morpholine Ether Oxygen: A weak hydrogen bond acceptor.

  • The Tertiary Nitrogen (Position 4): A proton acceptor (Lewis base), sterically modulated by the adjacent 3-methyl group.

  • The Primary Hydroxyl Group: A strong hydrogen bond donor and acceptor, driving aqueous solubility.

Table 1: Key Physicochemical Descriptors

PropertyValue (Estimated/Analog*)Mechanistic Implication
Molecular Formula C₈H₁₇NO₂Moderate molecular weight facilitates diffusion.
Molecular Weight ~159.23 g/mol Low enough to maintain volatility/solubility balance.
LogP (Octanol/Water) 0.2 – 0.5 (Predicted)Indicates amphiphilic nature; soluble in both water and lipids.
pKa (Conjugate Acid) ~7.4 – 7.8Exists largely as a neutral species at physiological pH; protonates in acidic media, drastically increasing water solubility.
H-Bond Donors 1 (–OH)Critical for water/alcohol miscibility.
H-Bond Acceptors 3 (N, Ether O, Hydroxyl O)Facilitates solvation in polar aprotic solvents (e.g., DMSO).

*Values extrapolated from structural analogs N-(3-hydroxypropyl)morpholine and 3-methylmorpholine due to limited specific experimental data.

Solubility in Aqueous Systems[1][4][5][6][7][8][9][10]

Mechanism of Hydration: In water, the molecule acts as a "structure maker." The hydroxyl group participates in the bulk water hydrogen-bonding network, while the ether oxygen and tertiary nitrogen accept hydrogen bonds from water molecules. The 3-methyl group introduces a small hydrophobic region, but the hydrophilic surface area (PSA) dominates.

  • Solubility Status: Highly Soluble / Miscible.

  • pH Dependence:

    • pH < 7: The tertiary nitrogen protonates (

      
      ), forming a cationic ammonium species. This ionic form is infinitely miscible with water.
      
    • pH > 8: The molecule remains neutral. While still soluble due to the –OH group, its partition coefficient shifts slightly toward organic phases.

Diagram 1: Solvation Interaction Network The following diagram illustrates the competitive hydrogen bonding interactions driving solubility.

SolvationMechanism cluster_pH pH Effect Molecule 3-(3-Methylmorpholin-4-yl) propan-1-ol Water Water (H2O) [Polar Protic] Molecule->Water H-Bond Donation (from -OH) Organic Organic Solvent (e.g., DCM, Toluene) Molecule->Organic Van der Waals (Alkyl Chain) Water->Molecule H-Bond Donation (to N and Ether O) Organic->Molecule Dipole-Dipole Acidic Acidic pH (<7) Protonation of N Solubility Increased Hydrophilicity (Ionic Solvation) Acidic->Solubility

Caption: Mechanistic pathways for solvation. Green lines indicate aqueous H-bonding; Red lines indicate organic dispersion forces.

Solubility in Organic Solvents[1][9][11]

The "3-methyl" substituent is the differentiator here. Compared to the linear N-(3-hydroxypropyl)morpholine, the branched methyl group disrupts crystal packing (lowering melting point) and increases lipophilicity, enhancing solubility in non-polar media.

Table 2: Comparative Solubility Profile

Solvent ClassRepresentative SolventSolubility PredictionRationale
Polar Protic Methanol, EthanolMiscible "Like dissolves like." Strong H-bonding compatibility.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL) Dipole-dipole interactions stabilize the polar morpholine ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the amine/ether core; DCM is the preferred extraction solvent.
Ethers THF, Diethyl EtherModerate to High Good compatibility, though the hydroxyl group may cause slight immiscibility in pure ether at low temps.
Non-Polar Hexane, TolueneLow to Moderate The polar –OH and amine groups resist solvation in pure hydrocarbons. The 3-methyl group improves this relative to non-methylated analogs.

Experimental Protocol: Determination of Partition Coefficient (LogP)

For drug development, precise lipophilicity data is required. The following "Shake-Flask" protocol is the gold standard for validating the solubility of this specific isomer.

Objective: Determine the distribution ratio (


) between n-octanol and water (buffer).

Workflow:

  • Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve 10 mg of this compound in the pre-saturated octanol phase.

  • Equilibration: Mix the organic solution with an equal volume of pre-saturated buffer in a separating funnel. Shake vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsion.

  • Quantification: Analyze both phases using HPLC-UV (or LC-MS if UV absorbance is low due to lack of chromophore).

    • Note: Morpholine derivatives often lack strong UV chromophores; use Refractive Index (RI) or Charged Aerosol Detection (CAD) if MS is unavailable.

Diagram 2: Experimental Workflow (DOT)

ExperimentalProtocol Start Start: Pure Compound Prep Phase Saturation (Octanol/Water) Start->Prep Mix Shake-Flask Equilibration (60 min, 25°C) Prep->Mix Sep Phase Separation (Centrifugation) Mix->Sep Analyze Quantification (HPLC-MS/CAD) Sep->Analyze Calc Calculate LogP Log(Conc_oct / Conc_aq) Analyze->Calc

Caption: Step-by-step workflow for the experimental determination of partition coefficients.

Applications & Implications

  • Synthesis: Use Dichloromethane (DCM) for extraction from aqueous basic layers. The molecule will partition into DCM effectively.

  • Formulation: In aqueous formulations, ensure pH < 8 to maintain maximum stability and solubility. For transdermal delivery, the moderate LogP suggests reasonable skin permeability.

  • Polyurethanes: As a catalyst, this molecule is often dissolved in Dipropylene Glycol (DPG) or Ethylene Glycol ; it is fully compatible with these polyol systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1156993-26-8, this compound. Retrieved from [Link]

Sources

Technical Stewardship of 3-Methylmorpholine Propanol Derivatives: Beyond the SDS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methylmorpholine Propanol Derivative Safety Data Sheet (SDS) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

In the high-stakes environment of pharmaceutical synthesis, 3-Methylmorpholine propanol derivatives (typically 3-(3-methylmorpholin-4-yl)propan-1-ol) serve as critical chiral building blocks. Unlike commodity solvents, these bifunctional intermediates carry specific stereochemical and toxicological implications that a standard 16-section Safety Data Sheet (SDS) often fails to contextualize.

This guide bridges the gap between regulatory compliance and practical application, providing a self-validating framework for the safe handling, storage, and utilization of these derivatives in drug development workflows (e.g., Kinase inhibitor synthesis).

Core Chemical Profile
  • Systematic Name: this compound

  • Chemical Class: Tertiary Amino Alcohol / Chiral Heterocycle

  • Molecular Formula: C₈H₁₇NO₂

  • Key Functionality: The molecule features a chiral center at the C3 position of the morpholine ring and a primary hydroxyl group on the propyl chain, acting as a nucleophilic handle for conjugation.

PropertyValue (Approximate/Predicted)Implication for Handling
Physical State Viscous Liquid (Colorless to Pale Yellow)Requires positive displacement pipetting for accuracy.
Boiling Point >200°CLow volatility reduces inhalation risk at RT, but heating generates hazardous vapors.
pKa (Conj. Acid) ~7.5 - 8.5Moderately basic; incompatible with strong acids and acyl chlorides without buffering.
LogP ~0.5 - 1.0Amphiphilic; readily penetrates dermal barriers.
Chirality (R) or (S) EnantiomersCritical: Enantiomeric purity must be preserved; avoid racemizing conditions (high T + strong base).

Hazard Identification & Mechanistic Toxicology

A standard SDS flags hazards; a scientist must understand the mechanism to mitigate them effectively.

Structure-Activity Relationship (SAR) Analysis

The toxicity profile of 3-methylmorpholine propanol derivatives is dictated by two pharmacophores:

  • The Tertiary Amine (Morpholine Ring): Acts as a proton acceptor. Upon contact with mucous membranes (pH ~7.4), it protonates, causing local alkalosis and tissue saponification. This leads to Category 1B/2 Skin Corrosion/Irritation .

  • The Propanol Chain: Enhances lipophilicity compared to bare morpholine, facilitating transdermal absorption . Once systemic, the morpholine moiety can undergo metabolic N-oxidation.

Toxicological Pathway Visualization

The following diagram illustrates the hypothetical metabolic fate and toxicity mechanism, guiding the choice of PPE.

ToxPathway Compound 3-Methylmorpholine Propanol Derivative Skin Dermal Contact Compound->Skin Exposure Absorb Lipophilic Absorption Skin->Absorb Permeation Liver Hepatic Metabolism (CYP450) Absorb->Liver Systemic Circ. Metabolite1 N-Oxide Metabolite Liver->Metabolite1 FMO / CYP Metabolite2 Ring Opening (Potential) Liver->Metabolite2 Oxidative Deamination Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Figure 1.[1] Predicted toxicokinetic pathway highlighting the critical control point of dermal absorption.

Advanced Handling Protocols

Standard Directive: "Wear gloves."[2][3][4][5][6] Expert Directive: "Select gloves based on permeation breakthrough times for amino-alcohols."

Personal Protective Equipment (PPE) Matrix

Nitrile gloves are generally sufficient for splash protection, but Laminate Film (Silver Shield) or Butyl Rubber is required for prolonged handling or spill cleanup due to the penetrating nature of the amino-alcohol moiety.

Hazard ZoneRecommended PPERationale
Benchtop (Synthesis) Nitrile (Double gloved), Safety Glasses, Lab CoatIncidental splash protection.
Scale-Up (>100g) Butyl Rubber gloves, Face Shield, Chemical ApronHigher volume increases risk of saturation and thermal runaway during neutralization.
Spill Cleanup Tyvek Suit, Full-face Respirator (ABEK Filter)Aerosolization of corrosive liquid requires respiratory protection.
Synthesis & Storage Workflow

The 3-methyl group introduces steric hindrance, often requiring higher reaction temperatures which increase vapor pressure.

Protocol: Air-Sensitive Handling

  • Receipt: Inspect septum for integrity. These derivatives are hygroscopic; water absorption alters stoichiometry and can degrade enantiomeric excess over time.

  • Storage: Store under Argon/Nitrogen at 2-8°C.

  • Aliquotting:

    • Do not pour. Use a gastight syringe or positive displacement pipette.

    • Blanket the headspace with inert gas immediately after use.

Emergency Response: Chemical Causality

In the event of exposure, the "flush with water" rule applies, but understanding the chemistry of neutralization prevents secondary injury.

The "Exothermic Wash" Paradox

When a concentrated amine is washed with water, the heat of hydration can exacerbate thermal burns.

  • Corrective Action: Use tepid water in high volumes. The volume acts as a heat sink.

  • Contraindication: Do NOT use vinegar or acidic neutralizing agents on skin. The acid-base reaction is highly exothermic and will cook the tissue.

Spill Decision Tree

Follow this logic flow to determine the appropriate cleanup response.

SpillResponse Start Spill Detected Volume Assess Volume Start->Volume Small < 50 mL Volume->Small Large > 50 mL Volume->Large Vent Ventilate Area (Fume Hood) Small->Vent Evac Evacuate Lab Large->Evac Absorb Absorb with Vermiculite/Sand Vent->Absorb Disposal Hazardous Waste (Alkaline) Evac->Disposal Call HazMat Neutralize Neutralize Waste (Dilute Citric Acid) Absorb->Neutralize Neutralize->Disposal

Caption: Figure 2. Logic flow for spill response, prioritizing volume assessment to prevent respiratory exposure.

Regulatory & Compliance Data (Synthesis)

For your regulatory filing or internal safety assessment, use the following consolidated data points derived from analogous morpholine structures.

  • GHS Classification:

    • Skin Corr.[2][4][7][8] 1B (H314): Causes severe skin burns and eye damage.[7]

    • Acute Tox. 4 (H302): Harmful if swallowed.[3][6][7]

    • Eye Dam. 1 (H318): Causes serious eye damage.[3][7][8]

  • Transport (DOT/IATA):

    • UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 1760.

    • Class: 8

    • Packing Group: II or III (Assume II for safety margin).

References

  • National Institutes of Health (NIH) . Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]

Sources

The 3-Methyl Group: A Subtle Change with Profound Impact on Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its favorable interactions with biological targets.[1][2] While substitutions on the morpholine nitrogen (position 4) are common, C-ring substitutions offer a powerful, albeit more complex, strategy for fine-tuning molecular properties. This guide delves into the critical differences between the specific derivative, 3-methylmorpholine, and the broader class of morpholine derivatives, exploring how this single, strategically placed methyl group profoundly alters the molecule's stereochemistry, conformation, reactivity, and ultimately, its utility in drug design and catalysis.

Chapter 1: The Foundational Difference: Introduction of Chirality

The most immediate and fundamental consequence of adding a methyl group at the 3-position of the morpholine ring is the creation of a chiral center. Unsubstituted morpholine is an achiral, symmetrical molecule. In contrast, 3-methylmorpholine exists as a pair of enantiomers: (R)-3-methylmorpholine and (S)-3-methylmorpholine.

This introduction of chirality has massive implications in drug development, as biological systems like receptors and enzymes are themselves chiral. It is common for one enantiomer of a drug to exhibit the desired therapeutic activity while the other is inactive or, in some cases, responsible for adverse effects.[3] For example, the anorexiant activity of 3-benzyloxymethylmorpholine was found to be exclusive to its (S)-enantiomer.[3] Therefore, any application of 3-methylmorpholine in a biological context necessitates either the synthesis of a single enantiomer (asymmetric synthesis) or the separation of the racemic mixture (chiral resolution).[3]

Chapter 2: A Deep Dive into Conformation and Physicochemical Properties

Like cyclohexane, the morpholine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[4] The introduction of the 3-methyl group influences the conformational equilibrium of this chair form.

Conformational Preferences

The methyl group at the C-3 position can occupy one of two positions: axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's periphery).

  • Equatorial Preference: The equatorial position is sterically favored. In an axial orientation, the methyl group would experience unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-5 and nitrogen (N-1) positions, a destabilizing effect.[5] Therefore, the chair conformation with the 3-methyl group in the equatorial position is the more stable and thus more populated conformer.[6]

  • Impact on Reactivity and Binding: This defined conformational preference is critical. It orients the methyl group as a specific vector in 3D space, which can be exploited to achieve precise interactions within a protein's binding pocket.[7] Furthermore, it influences the accessibility of the nitrogen lone pair, which can affect the molecule's basicity and nucleophilicity.

Caption: Conformational equilibrium in 3-methylmorpholine favors the equatorial position.

Comparative Physicochemical Properties

The addition of a methyl group subtly alters the physicochemical profile of the morpholine core. These changes, while seemingly small, are crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyUnsubstituted Morpholine3-MethylmorpholineRationale for Difference
Molecular Weight 87.12 g/mol 101.15 g/mol [8]Addition of a -CH₃ group.
pKa (of conjugate acid) ~8.4 - 8.7~9.03[9]The electron-donating methyl group increases the electron density on the nitrogen, making it slightly more basic.
logP (Octanol-Water) -0.86~ -0.1 to -0.0053[10][11]The methyl group increases lipophilicity, leading to a higher logP value.
Boiling Point 128-129 °C133-134 °C[9]Increased molecular weight and van der Waals forces lead to a higher boiling point.

Chapter 3: Synthesis and Reactivity: A Comparative Overview

The synthetic strategies for 3-methylmorpholine and other morpholine derivatives diverge significantly, primarily due to the presence and position of the substituent.

Synthesis of Chiral 3-Methylmorpholine

Synthesizing enantiomerically pure 3-methylmorpholine is a key challenge. Common strategies often start from chiral precursors. A representative method involves the reduction of a chiral morpholinone.

Experimental Protocol: Synthesis of (R)-3-Methylmorpholine [12]
  • Preparation: A solution of lithium aluminum hydride (LAH) (2.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a flask under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

  • Addition: A solution of (R)-5-methylmorpholin-3-one (1.0 eq.) in THF is added dropwise to the cooled LAH solution.

  • Reaction: The reaction mixture is stirred at room temperature for 16 hours to allow for the complete reduction of the amide.

  • Quenching: The mixture is cooled back to 0 °C and quenched sequentially by the careful, dropwise addition of water, a 2N sodium hydroxide solution, and then water again.

  • Workup: The resulting slurry is stirred at room temperature for 1 hour and then filtered through celite. The filter cake is washed with ethyl acetate.

  • Isolation: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (R)-3-methylmorpholine as a colorless oil.

A newer patented method involves the reaction of chiral epoxypropane with Boc-ethanolamine followed by a ring-closure reaction, which may offer improved yield and reduced cost.[13]

Synthesis of Other Morpholine Derivatives

In contrast, the synthesis of many other morpholine derivatives, particularly N-substituted ones, is often more straightforward. These typically involve standard reactions on the commercially available morpholine scaffold.

  • N-Alkylation/N-Arylation: The secondary amine of morpholine is readily functionalized via nucleophilic substitution with alkyl halides or through coupling reactions like the Buchwald-Hartwig amination for arylation.

  • C-Substitution: Introducing substituents at other carbon positions (e.g., C-2 or C-5) often requires building the ring from scratch using multi-step sequences, for example, through copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates.[14]

Sources

3-(3-Methylmorpholin-4-yl)propan-1-ol boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 3-(3-Methylmorpholin-4-yl)propan-1-ol .

CAS Registry Number: 1156993-26-8 Synonyms: 3-(3-Methyl-4-morpholinyl)-1-propanol; 4-(3-Hydroxypropyl)-3-methylmorpholine.

Executive Summary

This compound is a specialized heterocyclic amino-alcohol used primarily as a building block in the synthesis of pharmaceutical intermediates and functionalized polymers. Its structure features a morpholine ring substituted with a methyl group at the C3 position and a hydroxypropyl chain at the N4 position.

This guide addresses a critical gap in public literature: while the unmethylated analog (3-morpholinopropanol) is well-characterized, the 3-methyl derivative lacks extensive experimental data in open repositories. This document synthesizes predicted physicochemical data with analog-based experimental baselines to provide a reliable reference for researchers.

Physicochemical Properties

Due to the specific nature of this intermediate, experimental values are often proprietary. The values below represent a synthesis of computational predictions (ACD/Labs, EPISuite) and comparative analysis with the structural analog 3-morpholin-4-ylpropan-1-ol (CAS 4441-30-9) .

Boiling Point and Density Profile
PropertyPredicted Value (Target Compound)Experimental Baseline (Analog: Non-methylated)*Confidence Level
Boiling Point (760 mmHg) 258.8 ± 25.0 °C 240 – 241 °CHigh (Structure-Property Relationship)
Density (20 °C) 0.985 ± 0.06 g/cm³ 1.049 g/cm³Medium (Methyl group steric effect)
pKa (Basic Nitrogen) 7.8 – 8.2 7.55High
Flash Point 112.5 ± 15.0 °C > 100 °CHigh
LogP -0.25 ± 0.3 -0.76High (Increased lipophilicity)

*Analog Reference: 3-morpholin-4-ylpropan-1-ol (CAS 4441-30-9). The addition of a methyl group typically elevates the boiling point due to increased molecular weight while slightly decreasing density due to disruption of molecular packing.

Solubility and Stability
  • Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, DCM) and water (due to the hydroxyl and amine functionality).

  • Hygroscopicity: Likely hygroscopic. The presence of both amine and alcohol functions facilitates water absorption from the atmosphere.

  • Stability: Stable under standard conditions but susceptible to oxidation at the nitrogen center over prolonged exposure to air/light.

Synthetic Route & Impurity Profile

Understanding the synthesis is crucial for interpreting density and boiling point deviations, which are often caused by specific impurities (e.g., unreacted starting materials).

Primary Synthesis Pathway

The most scalable route involves the N-alkylation of 3-methylmorpholine using 3-halo-1-propanol .

  • Starting Materials: 3-Methylmorpholine (CAS 350595-57-2) + 3-Chloro-1-propanol.

  • Conditions: Base-catalyzed (K₂CO₃ or Et₃N) in refluxing acetonitrile or toluene.

  • Purification: Vacuum distillation is required to remove the lower-boiling 3-methylmorpholine precursor.

Visualization of Synthesis and Characterization

The following diagram outlines the synthesis workflow and the critical control points for property measurement.

G start Start: 3-Methylmorpholine reaction Reaction: N-Alkylation (Reflux, 80°C, 12h) start->reaction reagent Reagent: 3-Chloro-1-propanol + K2CO3 (Base) reagent->reaction crude Crude Mixture (Target + Salts + Unreacted Amine) reaction->crude Conversion workup Workup: Filtration & Solvent Removal crude->workup distillation Vacuum Distillation (Remove low BP impurities) workup->distillation Crude Oil product Pure this compound (>98% Purity) distillation->product Fraction Collection dens_meas Density Measurement (Oscillating U-Tube) product->dens_meas bp_meas BP Determination (DSC / Capillary) product->bp_meas

Figure 1: Synthetic workflow and characterization pathway for this compound.

Experimental Protocols for Property Determination

Since exact literature values are scarce, researchers must validate these properties internally. The following protocols are designed for viscous, high-boiling amino alcohols.

Boiling Point Determination (DSC Method)

Standard distillation methods may cause decomposition before the boiling point is reached due to the high temperature required (approx. 260°C). Differential Scanning Calorimetry (DSC) is preferred.

  • Instrument: DSC (e.g., TA Instruments or Mettler Toledo) with a pinhole-lid hermetic pan.

  • Sample: 5–10 mg of the purified liquid.

  • Ramp: 5 °C/min from 40 °C to 300 °C under Nitrogen purge (50 mL/min).

  • Analysis: The boiling point is identified as the onset temperature of the broad endothermic evaporation peak.

    • Note: If decomposition is observed (sharp exothermic spikes), determine the BP under reduced pressure (e.g., 10 mmHg) using a micro-distillation apparatus and apply a nomograph correction to standard pressure.

Density Measurement (Oscillating U-Tube)

Viscous amino alcohols can trap air bubbles, skewing pycnometer results. An oscillating U-tube density meter is the gold standard.

  • Instrument: Digital Density Meter (e.g., Anton Paar DMA series).

  • Temperature: Thermostat set strictly to 20.00 °C ± 0.01 °C .

  • Procedure:

    • Inject approx. 2 mL of sample using a Luer-lock syringe.

    • Critical Step: Check the camera view for micro-bubbles in the U-tube. The high viscosity of this compound makes bubble entrapment likely.

    • If bubbles persist, rinse with methanol, dry, and reload.

  • Validation: The measurement is valid only if the viscosity-corrected density is stable to within 0.0001 g/cm³.

Handling and Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that amino alcohols are often underestimated hazards.

  • Corrosivity: While less aggressive than primary amines, the morpholine moiety renders this compound a skin and eye irritant (Category 2/2A). Prolonged contact can cause chemical burns.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen). The compound is likely to absorb CO₂ from the air (forming carbamates) and moisture, which will drastically alter the measured density and refractive index.

  • PPE: Neoprene or Nitrile gloves (min 0.11 mm thickness) and chemical splash goggles are mandatory.

References

  • ChemSrc. (2024).[1] this compound Physicochemical Data. Retrieved from [Link]

  • Bio-Fount. (2024).[1] Predicted Properties for Morpholine Derivatives. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 3-Morpholinopropanol (CID 78336). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-(3-Methylmorpholin-4-yl)propan-1-ol from 3-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-methylmorpholin-4-yl)propan-1-ol (CAS: 1156993-26-8). This compound serves as a critical tertiary amine building block in the development of novel therapeutics, particularly as a hydrophilic linker or solubility-enhancing moiety in drug discovery.

The method selected is a direct nucleophilic substitution (


)  of 3-methylmorpholine with 3-halo-1-propanol. This route is prioritized over reductive amination or acrylate addition due to the commercial availability of reagents, operational simplicity, and ease of purification via acid-base extraction.

Key Protocol Features:

  • Atom Economy: High, utilizing inexpensive inorganic bases.

  • Scalability: Suitable for gram to decagram scales.

  • Purity Control: Includes a self-validating acid-base workup to eliminate non-basic impurities without chromatography.

Retrosynthetic Analysis & Reaction Design

The synthesis relies on the nucleophilic attack of the secondary amine (3-methylmorpholine) on the primary alkyl halide (3-chloro-1-propanol). To optimize reaction kinetics and yield, the Finkelstein reaction principle is applied in situ using Potassium Iodide (KI) to generate the more reactive alkyl iodide transiently.

Reaction Scheme Visualization

ReactionScheme SM1 3-Methylmorpholine (Nucleophile) Zw Transition State (Ammonium Salt) SM1->Zw + SM2 SM2 3-Chloro-1-propanol (Electrophile) Reagents K2CO3 (Base) KI (Catalyst) MeCN (Solvent) Reagents->Zw Product This compound (Target) Zw->Product - KCl / - KHCO3

Caption: Mechanistic pathway for the N-alkylation of 3-methylmorpholine.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
3-Methylmorpholine 101.151.0Starting Material (Nucleophile)
3-Chloro-1-propanol 94.541.2Alkylating Agent
Potassium Carbonate (

)
138.212.0Acid Scavenger (Base)
Potassium Iodide (KI) 166.000.1Catalyst
Acetonitrile (MeCN) --Solvent (Polar Aprotic)

Equipment:

  • Three-neck round-bottom flask (equipped with reflux condenser and internal temperature probe).

  • Magnetic stirrer or overhead mechanical stirrer.

  • Inert gas line (

    
     or Ar).
    
  • Rotary evaporator.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge: To a clean, dry three-neck flask, add 3-methylmorpholine (1.0 equiv) and anhydrous Acetonitrile (10 volumes relative to amine mass).

  • Base Addition: Add Potassium Carbonate (2.0 equiv) and Potassium Iodide (0.1 equiv) to the stirring solution.

    • Expert Insight: The use of granular, anhydrous

      
       is preferred over powder to prevent clumping, which can hinder stirring.
      
  • Electrophile Addition: Add 3-chloro-1-propanol (1.2 equiv) dropwise at room temperature.

    • Note: A slight excess of the alkyl chloride ensures complete consumption of the more valuable amine starting material.

Step 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere.
    
  • Monitor: Stir for 12–16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM + 1%

    
    ) or GC-MS.
    
    • Checkpoint: The reaction is deemed complete when the secondary amine starting material is <2% by GC area.

Step 3: Work-up (Acid-Base Purification)

This step is critical for removing the excess 3-chloropropanol and neutral impurities without column chromatography.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and wash the cake with MeCN.
  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Acidification: Dissolve the residue in Dichloromethane (DCM) and add 1M HCl (aq) until pH < 2.

    • Logic: The target amine is protonated and moves to the aqueous phase. Neutral impurities (unreacted chloropropanol) remain in the organic phase.

  • Wash: Separate layers. Extract the aqueous layer once with DCM to remove residual neutrals. Discard the organic layer.

  • Basification: Cool the aqueous layer to

    
    . Basify with 4M NaOH  or saturated 
    
    
    
    until pH > 12.
    • Logic: The target amine is deprotonated and becomes organic-soluble.

  • Extraction: Extract the aqueous mixture with DCM (

    
    ).
    
  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Work-up Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Amine, Excess Alkyl Halide, Salts) Filter 1. Filter Inorganic Salts Crude->Filter AcidExt 2. Dissolve in DCM Extract with 1M HCl (pH < 2) Filter->AcidExt OrgLayer1 Organic Layer (Neutral Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Target Amine) AcidExt->AqLayer1 Keep BaseStep 3. Basify Aqueous Layer (NaOH to pH > 12) AqLayer1->BaseStep FinalExt 4. Extract with DCM Dry & Concentrate BaseStep->FinalExt Product Pure Product (Free Base) FinalExt->Product

Caption: Acid-Base purification strategy to isolate high-purity tertiary amine.

Process Optimization & Troubleshooting

Solvent Effects

While Acetonitrile (MeCN) is the standard recommendation due to its high dielectric constant which stabilizes the transition state, Toluene can be used if a higher reflux temperature is required (


). However, Toluene reactions are generally slower for alkylations involving chlorides unless a phase transfer catalyst (e.g., TBAB) is added.
The "Finkelstein" Boost

The addition of KI (0.1 equiv) is non-negotiable for efficiency when using chloro-alcohols.

  • Mechanism:

    
    .
    
  • Effect: The generated alkyl iodide is significantly more electrophilic than the chloride, accelerating the reaction rate by up to 5x.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Stirring inefficient; Base clumping.Use mechanical stirring; ensure

is finely ground.
O-Alkylation byproduct Competitive reaction at the hydroxyl group.Unlikely with

in MeCN. If observed, switch to a weaker base (

) or ensure temperature does not exceed

.
Product Color Oxidation of amine.Perform all steps under

. Store product under inert gas at

.

Characterization & Quality Control

The product is a viscous, colorless to pale yellow oil.

  • 1H NMR (400 MHz,

    
    ):  Diagnostic signals include the methyl doublet at 
    
    
    
    ppm, the morpholine ring protons (
    
    
    ppm), and the propyl chain multiplets. The triplet for the
    
    
    usually appears around
    
    
    ppm.
  • Mass Spectrometry (ESI+): Expected

    
     m/z.
    
  • Storage: Hygroscopic. Store in a desiccator or sealed vial under nitrogen.

References

  • Synthesis of Morpholines via Alkylation

    • Source: ChemicalBook. "4-(3-Chloropropyl)morpholine synthesis."[5]

  • General Procedure for N-Alkylation of Amines

    • Source: Organic Syntheses.[1][2][6][7] "Alkylation of Amines."[7]

    • URL:[Link]

  • 3-Methylmorpholine Properties

    • Source: PubChem. "3-Methylmorpholine Compound Summary."[8]

    • URL:[Link]

  • Target Compound Identification

    • Source: ChemicalBook. "this compound."[9]

Sources

Application Notes and Protocols: N-Alkylation of 3-Methylmorpholine with 3-Chloropropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of secondary amines is a fundamental transformation in organic synthesis, pivotal to the construction of a vast array of biologically active molecules, functional materials, and pharmaceutical intermediates. The introduction of an alkyl chain onto a nitrogen atom can profoundly alter the steric and electronic properties of the parent amine, thereby modulating its pharmacological and physicochemical characteristics. This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the N-alkylation of 3-methylmorpholine with 3-chloropropan-1-ol to synthesize 3-(3-methylmorpholin-4-yl)propan-1-ol. This tertiary amino alcohol is a valuable building block in drug discovery, incorporating the versatile morpholine scaffold, which is known to enhance aqueous solubility and metabolic stability in drug candidates.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and analytical characterization of the final product.

Scientific Principles and Mechanistic Overview

The N-alkylation of 3-methylmorpholine with 3-chloropropan-1-ol proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the secondary amine, 3-methylmorpholine, acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in 3-chloropropan-1-ol.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base is critical to the success of the reaction; an appropriate base should be strong enough to scavenge the acid but not so strong as to promote side reactions, such as the elimination of HCl from 3-chloropropan-1-ol to form allyl alcohol. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred for their ease of handling, cost-effectiveness, and ability to be easily removed during work-up.

The selection of a suitable solvent is also crucial. Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are excellent choices as they can dissolve the reactants and facilitate the SN2 mechanism by stabilizing the transition state.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 3_methylmorpholine 3-Methylmorpholine (Nucleophile) TS [Transition State] 3_methylmorpholine->TS Nucleophilic Attack 3_chloropropanol 3-Chloropropan-1-ol (Electrophile) 3_chloropropanol->TS product This compound TS->product chloride Cl⁻ TS->chloride Leaving Group Departure

Figure 1: SN2 mechanism for the N-alkylation of 3-methylmorpholine.

Experimental Protocol

This protocol provides a robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationQuantitySupplier
3-Methylmorpholine109-02-4101.15-10.12 g (0.1 mol)Sigma-Aldrich
3-Chloropropan-1-ol627-30-594.54-9.45 g (0.1 mol)Sigma-Aldrich
Potassium Carbonate (anhydrous)584-08-7138.21-20.73 g (0.15 mol)Sigma-Aldrich
Acetonitrile (anhydrous)75-05-841.05-200 mLSigma-Aldrich
Dichloromethane (DCM)75-09-284.93-As needed for work-upFisher Scientific
Saturated Sodium Bicarbonate Solution---As needed for work-up-
Brine (Saturated NaCl solution)---As needed for work-up-
Anhydrous Sodium Sulfate7757-82-6142.04-As needed for dryingVWR
Silica Gel (for column chromatography)7631-86-9-230-400 meshAs needed for purification-
Ethyl Acetate (for column chromatography)141-78-688.11-As needed for purification-
Methanol (for column chromatography)67-56-132.04-As needed for purification-
Triethylamine (for column chromatography)121-44-8101.19-As needed for purification-
Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add 3-methylmorpholine, K₂CO₃, and acetonitrile to a round-bottom flask. - Stir the mixture. start->setup addition Addition of Electrophile: - Add 3-chloropropan-1-ol dropwise to the mixture. setup->addition reaction Reaction: - Heat the mixture to reflux (approx. 82°C). - Monitor reaction progress by TLC. addition->reaction workup Work-up: - Cool the reaction mixture. - Filter off K₂CO₃. - Concentrate the filtrate. reaction->workup extraction Extraction: - Dissolve residue in DCM. - Wash with saturated NaHCO₃ and brine. workup->extraction drying Drying and Concentration: - Dry the organic layer over Na₂SO₄. - Concentrate under reduced pressure. extraction->drying purification Purification: - Purify the crude product by column chromatography. drying->purification characterization Characterization: - Analyze the purified product by NMR and MS. purification->characterization end End characterization->end

Protocol for reductive amination to synthesize morpholine propanols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Morpholine Propanols via Reductive Amination

Introduction & Strategic Scope

Morpholine propanols (e.g., 3-morpholinopropan-1-ol derivatives) are critical pharmacophores in medicinal chemistry, serving as hydrophilic linkers in PROTACs, solubilizing groups in kinase inhibitors, and precursors for lipid nanoparticle (LNP) components.

While alkylation (using 3-halopropanols) is a common synthetic route, it often suffers from over-alkylation and harsh basic conditions. Reductive amination offers a milder, highly selective alternative that tolerates sensitive functional groups.[1][2][3]

The Challenge: The direct reductive amination of 3-hydroxypropanal is chemically fraught because the aldehyde exists in equilibrium with its cyclic hemiacetal dimer, reducing reactivity. The Solution: This protocol utilizes a TBS-protected precursor (or equivalent stable hydroxy-ketone) and Sodium Triacetoxyborohydride (STAB) . STAB is preferred over Sodium Cyanoborohydride (


) due to its lower toxicity and superior selectivity for imines over aldehydes/ketones.

Mechanistic Principles

The reaction proceeds via the formation of a carbinolamine, which dehydrates to an iminium ion. The acetoxy groups on the borohydride withdraw electron density, making the hydride less nucleophilic. Consequently, STAB reduces the highly electrophilic iminium ion significantly faster than the neutral carbonyl starting material.

Key Mechanistic Advantages:

  • Selectivity: Reduces

    
     (iminium) 
    
    
    
    
    
    (carbonyl).[1]
  • Acid Catalysis: Acetic acid (AcOH) promotes iminium formation without quenching the borohydride.

Diagram 1: Reaction Mechanism

ReductiveAmination Start Morpholine + Aldehyde/Ketone Hemi Hemiaminal Intermediate Start->Hemi Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemi->Iminium -H2O (AcOH Cat.) Iminium->Hemi Hydrolysis Complex Boron-Amine Complex Iminium->Complex Coordination Product Morpholine Propanol Complex->Product Hydride Transfer (STAB)

Caption: Stepwise mechanism showing the critical iminium ion reduction by STAB.

Experimental Protocol

Target Synthesis: 3-morpholinopropan-1-ol (via TBS-protected 3-hydroxypropanal). Note: This protocol is adaptable to other ketones/aldehydes.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Morpholine Amine Nucleophile1.0 - 1.2Use slight excess if carbonyl is precious.
Carbonyl Precursor Electrophile1.0E.g., 3-((tert-butyldimethylsilyl)oxy)propanal.
NaBH(OAc)3 (STAB) Reducing Agent1.4 - 1.6Moisture sensitive; weigh quickly.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Essential for ketones; optional for reactive aldehydes.
DCE or THF SolventN/AAnhydrous.[4] DCE (1,2-Dichloroethane) is standard.[2][3]
Step-by-Step Methodology

Step 1: Pre-Complexation (Imine Formation)

  • Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Dissolve the Carbonyl Precursor (1.0 equiv) in anhydrous DCE (

    
     concentration).
    
  • Add Morpholine (1.1 equiv).[4]

  • Add Acetic Acid (1.0 equiv).[4]

  • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

Step 2: Reduction

  • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

  • Add STAB (1.5 equiv) portion-wise over 5–10 minutes. Do not dump all at once to avoid exotherms.

  • Remove ice bath and stir at RT.

  • Monitoring: Check via TLC or LC-MS after 2 hours. Most reactions complete within 4–16 hours.

Step 3: Quench & Workup (Self-Validating Purification) The Acid-Base extraction described here is the primary purification method, removing neutral impurities (unreacted carbonyls) without chromatography.

  • Quench: Add saturated aqueous

    
     (slowly) until gas evolution ceases. Stir for 15 mins.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Validation (Acid-Base Cycle):

    • Phase A: Extract the DCM layer with 1M HCl . The morpholine product protonates and moves to the aqueous phase. Discard the organic phase (contains non-basic impurities).

    • Phase B: Basify the aqueous acidic phase with 6M NaOH (to pH > 12). The product deprotonates and oils out.

    • Phase C: Extract the now-cloudy aqueous phase with DCM (

      
      ).
      
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Step 4: Deprotection (If using TBS precursor)

  • Dissolve residue in THF. Add TBAF (1.1 equiv). Stir 1h.

  • Concentrate and pass through a short silica plug if necessary.

Workflow Visualization

Diagram 2: Operational Workflow

Workflow Prep 1. Mix Amine + Carbonyl in DCE/THF (+ AcOH) React 2. Add STAB (1.5 eq) Stir 4-16h @ RT Prep->React Quench 3. Quench with NaHCO3 React->Quench AcidExt 4. Acid Extraction (1M HCl) (Product -> Aqueous) Quench->AcidExt Wash 5. Discard Organic Layer (Removes Neutrals) AcidExt->Wash Organic Phase Base 6. Basify Aqueous (NaOH) Extract with DCM AcidExt->Base Aqueous Phase Final 7. Pure Morpholine Propanol Base->Final

Caption: Operational workflow emphasizing the acid-base purification cycle.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance or wet solvent.Increase AcOH to 2.0 eq. Ensure DCE is dry (STAB decomposes in water).
Alcohol Byproduct Direct reduction of carbonyl.[1]Ensure imine formation time (Step 1) is sufficient before adding STAB.
Emulsion during Workup Amphiphilic nature of product.Use brine; filter through Celite; or use DCM/Isopropanol (3:1) for extraction.[4][5][6]
Residual Morpholine Excess starting amine.The Acid-Base extraction usually removes this, but high vacuum drying is required as morpholine is volatile.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[4][8] "General Procedure for Reductive Amination with Sodium Triacetoxyborohydride." BenchChem Protocols.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination: Sodium Triacetoxyborohydride."

  • Li, J. J. (2003). "Name Reactions: A Collection of Detailed Reaction Mechanisms." Springer.

Sources

The Strategic Incorporation of 3-(3-Methylmorpholin-4-yl)propan-1-ol in Kinase Inhibitor Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Role of the Morpholine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold," a structural motif frequently found in bioactive compounds and approved drugs.[1][2] Its prevalence is not coincidental; the morpholine ring confers a range of advantageous physicochemical and metabolic properties to drug candidates.[2] When incorporated into kinase inhibitors, this versatile scaffold can significantly enhance aqueous solubility, metabolic stability, and oral bioavailability, while also contributing to target potency and selectivity through specific molecular interactions within the ATP-binding pocket.[1]

The substitution of the morpholine ring, particularly with a methyl group at the 3-position, has been a successful strategy in the design of highly potent and selective kinase inhibitors. This guide focuses on the application of a specific building block, 3-(3-Methylmorpholin-4-yl)propan-1-ol , in the design and synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline its potential in targeting key signaling pathways implicated in diseases such as cancer.

The Significance of the 3-Methylmorpholine Moiety

The introduction of a methyl group at the C3 position of the morpholine ring can have a profound impact on the pharmacological profile of a kinase inhibitor. In the context of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, for instance, the (R)-3-methylmorpholine moiety has been identified as a key structural feature in potent and selective mTOR kinase inhibitors.[3] This substitution can provide advantageous hydrophobic interactions within the ATP-binding pocket of the kinase, contributing to both enhanced potency and selectivity over other related kinases.[4]

Furthermore, the chirality introduced by the methyl group can lead to stereospecific interactions with the target kinase, allowing for the fine-tuning of inhibitor binding and the potential to mitigate off-target effects. The development of chiral morpholines has enabled the synthesis of inhibitors with distinct potency and selectivity profiles for each enantiomer.[4]

The Role of the Propan-1-ol Linker: A Bridge to Potency and Optimized Properties

While the 3-methylmorpholine group serves as a key pharmacophore for kinase interaction, the linker connecting it to the core scaffold of the inhibitor plays a crucial role in orienting this group within the binding site and influencing the overall physicochemical properties of the molecule. The this compound building block provides a flexible three-carbon chain terminating in a primary alcohol.

The N-alkanol linker can contribute to:

  • Improved Solubility: The terminal hydroxyl group can participate in hydrogen bonding with water molecules, enhancing the aqueous solubility of the final compound, a critical factor for oral bioavailability.

  • Fine-tuning of Potency: The length and flexibility of the propyl chain can be optimal for positioning the 3-methylmorpholine moiety in a favorable orientation for binding to the target kinase. The linker's conformation can influence the overall binding affinity of the inhibitor.[5]

  • Metabolic Stability: The propan-1-ol linker is generally less susceptible to metabolic degradation compared to more complex or labile linkers, potentially leading to an improved pharmacokinetic profile.

  • Introduction of a Handle for Further Modification: The terminal hydroxyl group can serve as a synthetic handle for further derivatization, allowing for the exploration of additional structure-activity relationships (SAR) or the attachment of other functional groups, such as fluorescent probes or moieties to enhance cell permeability.[6]

Physicochemical Properties of this compound

PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₈H₁₇NO₂-
Molecular Weight 159.23 g/mol -
CAS Number 1156993-26-8[7]
Boiling Point Not available-
Melting Point Not available-
LogP Low to moderateThe morpholine and hydroxyl groups contribute to hydrophilicity.
Aqueous Solubility HighThe presence of the morpholine nitrogen and the terminal hydroxyl group are expected to confer good water solubility.
pKa ~7.5-8.5The morpholine nitrogen will be basic, with a pKa in the typical range for tertiary amines.

Experimental Protocols

The following protocols provide representative methods for the synthesis of this compound and its subsequent incorporation into a hypothetical kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the N-alkylation of a secondary amine using a haloalkanol.

Workflow Diagram:

G cluster_0 Synthesis of this compound Start 3-Methylmorpholine + 3-Bromo-1-propanol Base Base (e.g., K₂CO₃) in Solvent (e.g., Acetonitrile) Start->Base Add Reaction Stir at elevated temperature (e.g., 60-80 °C) Base->Reaction Heat Workup Filtration and Concentration Reaction->Workup Cool and process Purification Column Chromatography Workup->Purification Purify crude product Product This compound Purification->Product G cluster_1 Kinase Inhibitor Synthesis via Reductive Amination Alcohol This compound Oxidation Oxidation (e.g., PCC, DMP) Alcohol->Oxidation Aldehyde 3-(3-Methylmorpholin-4-yl)propanal Oxidation->Aldehyde Imine_Formation Imine Formation (Acid catalyst, e.g., AcOH) Aldehyde->Imine_Formation Amine Kinase Inhibitor Scaffold with -NH₂ or -NHR group Amine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Final_Product Final Kinase Inhibitor Reduction->Final_Product G cluster_inhibitor Inhibitor Action Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Kinase Inhibitor with This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Sources

Application Notes and Protocols: A Detailed Guide to the Preparation of 3-(3-Methylmorpholin-4-yl)propan-1-ol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis, purification, and characterization of 3-(3-Methylmorpholin-4-yl)propan-1-ol and its subsequent conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental choices to ensure both success and safety in the laboratory.

Introduction: Significance and Applications

This compound and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. The morpholine moiety is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates. The presence of the propan-1-ol side chain offers a versatile handle for further chemical modifications, making this compound a key building block in the development of novel therapeutics. The hydrochloride salt form often provides enhanced stability and crystallinity, which are crucial for pharmaceutical formulation and handling.[1][2]

Synthesis of this compound

The synthesis of the title compound is achieved through a classical N-alkylation reaction, a cornerstone of amine chemistry. In this procedure, 3-methylmorpholine acts as a nucleophile, attacking the electrophilic carbon of 3-chloro-1-propanol in an SN2 reaction. The choice of a suitable base is critical to neutralize the initially formed ammonium salt and regenerate the nucleophilic amine for complete reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism (SN2). The lone pair of electrons on the nitrogen atom of 3-methylmorpholine attacks the carbon atom bearing the chlorine atom in 3-chloro-1-propanol. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. An excess of the starting amine or the addition of a non-nucleophilic base is necessary to deprotonate the resulting quaternary ammonium intermediate, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Methylmorpholine≥98%Commercially Available
3-Chloro-1-propanol≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
TolueneAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylmorpholine (10.1 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Addition of Reagents: While stirring, add 3-chloro-1-propanol (9.45 g, 0.1 mol) to the solution. Subsequently, add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the reaction mixture. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of toluene.

  • Extraction: Combine the filtrates and wash with brine (2 x 50 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

Purification of the Free Base

The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants 3-Methylmorpholine 3-Chloro-1-propanol K₂CO₃ Toluene Reflux Reflux (110 °C) 12-16 hours Reactants->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filter solids Cooling->Filtration Extraction Wash with Brine Filtration->Extraction Drying Dry (MgSO₄) Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Vacuum Distillation Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure Free Base

Caption: Workflow for the synthesis of this compound.

Preparation of this compound Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard procedure to obtain a stable, crystalline solid that is often more suitable for handling and formulation.

Rationale for Salt Formation

Amine-containing active pharmaceutical ingredients are frequently formulated as salts to improve their physicochemical properties. Hydrochloride salts are one of the most common salt forms due to their ability to increase aqueous solubility, improve stability, and facilitate purification through crystallization.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGrade
This compoundPurified
Hydrochloric Acid (HCl) in 2-Propanol~5-6 N
2-PropanolAnhydrous
Diethyl EtherAnhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified this compound (1 equivalent) in anhydrous 2-propanol (5-10 volumes).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in 2-propanol (1.1 equivalents) dropwise with continuous stirring.

  • Precipitation: The hydrochloride salt will precipitate as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold anhydrous diethyl ether to remove any residual impurities and solvent.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.

Purification by Recrystallization

If further purification is required, the hydrochloride salt can be recrystallized. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (e.g., ethanol or 2-propanol) and a less polar solvent (e.g., diethyl ether or ethyl acetate). The optimal solvent system should be determined experimentally.

DOT Diagram: Salt Formation Workflow

Salt_Formation_Workflow cluster_0 Salt Formation cluster_1 Isolation & Purification Free_Base Free Base in 2-Propanol Acidification Add HCl in 2-Propanol (0 °C) Free_Base->Acidification Precipitation Stir for 30-60 min Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization (e.g., Ethanol/Ether) Drying->Recrystallization Optional Final_Salt Final_Salt Drying->Final_Salt Pure HCl Salt Recrystallization->Final_Salt

Caption: Workflow for the preparation of the hydrochloride salt.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data for this compound hydrochloride.

Expected Analytical Data
AnalysisExpected Results for this compound Hydrochloride
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, D₂O)δ (ppm): 1.25 (d, 3H, -CH₃), 1.90-2.00 (m, 2H, -CH₂-CH₂OH), 2.50-4.00 (m, 9H, morpholine ring protons and -CH₂-N- and -CH₂-OH), 4.20-4.30 (m, 1H, -CH-CH₃)
¹³C NMR (100 MHz, D₂O)δ (ppm): 15.0 (-CH₃), 28.0 (-CH₂-CH₂OH), 53.0-68.0 (morpholine ring carbons, -CH₂-N-, and -CH₂-OH)
FT-IR (KBr, cm⁻¹)3400-3200 (broad, O-H stretch), 2950-2850 (C-H stretch), 2700-2400 (broad, N⁺-H stretch), 1100 (C-O stretch)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₈H₁₇NO₂: 159.1259; found: 159.1261

Note: The exact chemical shifts in NMR spectra may vary depending on the solvent and concentration. The provided data are estimations based on analogous structures.

Safety and Handling Precautions

  • 3-Methylmorpholine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[3]

  • 3-Chloro-1-propanol: Combustible liquid. Harmful if swallowed. Causes skin irritation and serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This application note provides a reliable and detailed methodology for the synthesis of this compound and its hydrochloride salt. By following these protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable intermediate for their synthetic and medicinal chemistry endeavors.

References

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. - [Link]

  • SciSpace: New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines - [Link]

  • Organic Chemistry Portal: Morpholine Synthesis - [Link]

  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. - [Link]

  • ResearchGate: Synthesis of N-substituted morpholine nucleoside derivatives - [Link]

  • Isakhanyan, A. U., et al. (2016). Synthesis and in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides. ResearchGate. - [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. - [Link]

  • Chemistry LibreTexts: Infrared Spectroscopy Absorption Table - [Link]

  • ChemSynthesis: 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol - [Link]

  • PubChem: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - [Link]

  • Doc Brown's Chemistry: Infrared spectrum of propan-1-ol - [Link]

  • University of Rochester, Department of Chemistry: NMR Chemical Shifts of Impurities - [Link]

  • Chemistry LibreTexts: Infrared Spectroscopy Absorption Table - [Link]

  • UCLA Chemistry & Biochemistry: IR Chart - [Link]

  • UCLA Chemistry & Biochemistry: IR Absorption Table - [Link]

  • University of Colorado Boulder, Department of Chemistry: Table of Characteristic Proton NMR Shifts - [Link]

  • PubChem: 3-Methylmorpholine - [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. - [Link]

  • Fu, Y., et al. (2020). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 25(15), 3485. - [Link]

  • Google Patents: CN105753803A - A synthetic method of a medical intermedi
  • MDPI: Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - [Link]

  • PubChem: (R)-3-Methylmorpholine - [Link]

  • Google Patents: CN103121978A - Method for preparing N-methylmorpholine -
  • Oregon State University, Department of Chemistry: 1H NMR Chemical Shift - [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. - [Link]

  • Doc Brown's Chemistry: ¹H NMR spectrum of propan-1-ol - [Link]

  • MDPI: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - [Link]

  • Doc Brown's Chemistry: Carbon-13 NMR spectrum of propan-1-ol - [Link]

  • CAS Common Chemistry: 4-(2-Methyl-1-propenyl)morpholine - [Link]

  • MDPI: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - [Link]

  • Baghdad Science Journal: Synthesis and Characterization of Some New Morpholine Derivatives - [Link]

Sources

Applications of 3-methylmorpholine scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications, synthesis, and strategic importance of 3-methylmorpholine scaffolds in modern medicinal chemistry.

Introduction: The Privileged Scaffold in Drug Design

The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a wide array of bioactive compounds and approved drugs.[1][2] Its six-membered ring containing both a nitrogen and an oxygen atom imparts a unique set of physicochemical properties. These include a balanced lipophilic-hydrophilic profile, a reduced pKa value compared to other amines, and a flexible chair-like conformation.[2][3] These attributes are highly advantageous for modulating the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate, often enhancing aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier.[3][4]

While substitutions on the morpholine nitrogen (position 4) are common, functionalization at the carbon positions offers a powerful strategy for refining a molecule's interaction with its biological target. The 3-methylmorpholine scaffold, in particular, has emerged as a key structural motif in the development of highly selective and potent therapeutic agents. The methyl group at the C3 position is not merely a passive substituent; it can engage in crucial hydrophobic interactions within the binding pockets of enzymes, such as kinases, contributing significantly to both potency and selectivity.[5]

This guide provides a detailed overview of the applications of 3-methylmorpholine scaffolds, protocols for their synthesis, and the strategic rationale behind their use in drug discovery.

Physicochemical Properties of 3-Methylmorpholine

Understanding the fundamental properties of the parent scaffold is crucial for its application in complex molecular design.

PropertyValueSource
Chemical Formula C₅H₁₁NO[6][7]
Molecular Weight 101.15 g/mol [8]
Appearance Colorless to pale yellow liquid[6][7]
Odor Pungent, amine-like[6][7]
Solubility Soluble in water and common organic solvents[6][7]
Chirality Exists as (R) and (S) enantiomers, valuable in asymmetric synthesis[7]

Applications in Medicinal Chemistry

The 3-methylmorpholine scaffold is integral to the development of drugs across several therapeutic areas, most notably in oncology and central nervous system (CNS) disorders.

Oncology: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is frequently dysregulated in cancer, making its components prime targets for therapeutic intervention. The (R)-3-methylmorpholine moiety has been identified as a critical structural feature for potent and selective inhibitors of mTOR kinase.[5][7]

A noteworthy example is a potent, orally available, and specific ATP-competitive mTOR inhibitor that incorporates two 3-methylmorpholine groups.[3][4] This compound demonstrates high selectivity against other related kinases and, crucially, is brain-penetrant, making it a promising candidate for treating CNS tumors where mTOR signaling is hyperactive.[3][4]

Causality of Action: Molecular docking studies suggest that the methyl group at the C3 position provides advantageous hydrophobic interactions within the ATP-binding pocket of the kinase.[5] This interaction helps to anchor the inhibitor, contributing to its high potency and selectivity over other kinases that may have different topographies in the same region.

Logical Workflow: Role of the 3-Methylmorpholine Scaffold in Kinase Inhibitor Design

G cluster_0 Scaffold Selection cluster_1 Property Modulation cluster_2 Target Interaction cluster_3 Therapeutic Outcome A 3-Methylmorpholine Scaffold B Improved PK/PD Properties (Solubility, BBB Penetration) A->B Imparts Favorable Physicochemical Profile C Enhanced Potency & Selectivity (Hydrophobic Interactions) A->C C3-Methyl Group Engages with Target's Binding Pocket D Selective Kinase Inhibitor (e.g., mTOR) B->D Enables Effective In Vivo Action C->D Drives High Affinity and Specificity

Caption: Logical flow from scaffold selection to therapeutic agent.

Central Nervous System (CNS) Disorders

The morpholine ring is a valuable heterocycle for CNS drug candidates due to its ability to improve permeability across the blood-brain barrier (BBB).[3]

  • Neurodegenerative Diseases: Morpholine derivatives are actively being investigated as inhibitors of key enzymes implicated in diseases like Alzheimer's and Parkinson's, such as BACE-1, cholinesterases, and monoamine oxidase (MAO).[3][9] The scaffold serves to correctly orient pharmacophoric elements for optimal interaction with the enzyme's active site.

  • Mood Disorders and Pain: In approved drugs like Aprepitant, an antiemetic that acts on the neurokinin-1 (NK1) receptor, the morpholine ring functions as a rigid scaffold, positioning three key interacting groups in the correct spatial orientation to bind effectively within the receptor.[3]

Other Therapeutic Areas

The versatility of the morpholine scaffold, including 3-methylated variants, has led to its exploration in a wide range of conditions:

  • Anti-Infective Agents: Marketed antibiotics such as Linezolid contain a morpholine ring, demonstrating the scaffold's utility in designing antibacterial agents.[10][11]

  • Anti-Inflammatory and Analgesic Agents: Various morpholine derivatives have shown potent anti-inflammatory and analgesic properties in preclinical studies.[10]

  • Antidiabetic Agents: Novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to be potent α-glucosidase inhibitors, a key target in managing type 2 diabetes.[12]

Application Protocols: Synthesis of 3-Methylmorpholine Scaffolds

The following protocols provide step-by-step methodologies for the synthesis of 3-methylmorpholine intermediates and more complex derivatives. These are foundational procedures that can be adapted by researchers for their specific molecular targets.

Protocol 1: Synthesis of 3-Methylmorpholine Hydrochloride (Intermediate)

This protocol outlines a straightforward and efficient method for producing 3-methylmorpholine hydrochloride, a critical starting material for many pharmaceutical syntheses.[13] The process involves the methylation of morpholine.

Materials and Reagents:

  • Morpholine

  • A suitable methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Acetone (solvent)

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (for neutralization/workup)

  • Standard laboratory glassware, heating mantle, and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve morpholine in acetone.

  • Methylation: Cool the solution in an ice bath. Slowly add the methylating agent dropwise to the stirred solution, maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 100-130°C, depending on the specific reagents and setup) for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Workup and Salt Formation: Cool the reaction mixture. Neutralize any excess acid with a suitable base. The 3-methylmorpholine product can be isolated, and the hydrochloride salt is then formed by treating the free base with hydrochloric acid.

  • Purification: The crude 3-methylmorpholine hydrochloride can often be used directly in subsequent steps or purified further by recrystallization if necessary.[13]

Experimental Workflow: Synthesis of 3-Methylmorpholine HCl

G A 1. Dissolve Morpholine in Acetone B 2. Add Methylating Agent (e.g., CH3I) at 0°C A->B C 3. Heat to Reflux (100-130°C) B->C D 4. Reaction Monitoring (TLC / GC-MS) C->D E 5. Cooldown & Workup D->E Upon Completion F 6. Form Hydrochloride Salt (add HCl) E->F G 7. Isolate/Purify Product: 3-Methylmorpholine HCl F->G

Caption: Step-by-step synthesis of 3-methylmorpholine HCl.

Protocol 2: Synthesis of a C-Substituted 3,5-Dimethylmorpholine Analog

This protocol is adapted from a Stannylamine Protocol (SnAP) reagent-based synthesis, demonstrating the construction of a more complex, C-substituted morpholine.[14] It illustrates how to build diversity around the core scaffold for library generation.

Materials and Reagents:

  • 1-((Tributylstannyl)methoxy)propan-2-amine (SnAP reagent)

  • 2-Chloro-4-fluorobenzaldehyde

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • 2,6-Lutidine

  • Dichloromethane (DCM, solvent)

  • Ammonium hydroxide

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add Cu(OTf)₂ and DCM. Stir until a fine suspension is formed. Add 2,6-lutidine, followed by the SnAP reagent.

  • Aldehyde Addition: Cool the mixture to 0°C. Add a solution of 2-chloro-4-fluorobenzaldehyde in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for approximately 24 hours. The progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Quench the reaction by adding ammonium hydroxide and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of dichloromethane and ethyl acetate).[14]

  • Characterization: Combine the fractions containing the pure product, (±)-cis-3-(2-chloro-4-fluorophenyl)-5-methylmorpholine, and concentrate to yield the final product as an oil. Confirm identity and purity using NMR and MS analysis.

Self-Validating System: The trustworthiness of this protocol relies on careful monitoring and characterization. TLC analysis with a potassium permanganate (KMnO₄) stain is used to visualize the product and differentiate it from starting materials and side products during the reaction and purification steps.[14] Final characterization by NMR and mass spectrometry validates the structure and purity of the synthesized compound.

Conclusion

The 3-methylmorpholine scaffold is a powerful and versatile building block in medicinal chemistry. Its inherent physicochemical properties favorably influence the PK/PD profile of drug candidates, while the C3-methyl group provides a handle for enhancing potency and selectivity through specific steric and hydrophobic interactions with biological targets. From selective kinase inhibitors in oncology to BBB-penetrant agents for CNS disorders, the strategic incorporation of this scaffold continues to yield promising therapeutic candidates. The synthetic protocols provided herein offer a practical starting point for researchers to explore the vast chemical space and therapeutic potential of 3-methylmorpholine derivatives.

References

  • ChemBK. (2024, April 9). 3-Methylmorpholine. Available at: [Link]

  • Cozzolino, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

  • Google Patents. (2016). A synthetic method of a medical intermediate 3-methylmorpholine hydrochloride. CN105753803A.
  • ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Available at: [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Available at: [Link]

  • National Center for Biotechnology Information. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. Available at: [Link]

  • Journal of Cardiovascular and Thoracic Research. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • ResearchGate. (n.d.). Some naturally occurring bioactive compounds having morpholine moiety. Available at: [Link]

  • MDPI. (2022, September 15). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Available at: [Link]

  • LookChem. (n.d.). N-Methylmorpholine. Available at: [Link]

  • ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • ACS Publications. (2025, February 10). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]

  • KOREAN J. CHEM. ENG. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-methylmorpholine N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylmorpholine N-Alkylation Optimization

Ticket ID: #3MM-ALK-001 Subject: Improving Yield and Selectivity in N-Alkylation of 3-Methylmorpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The N-alkylation of 3-methylmorpholine presents a unique challenge compared to unsubstituted morpholine. The methyl group at the C3 position introduces significant steric hindrance adjacent to the nucleophilic nitrogen. This steric clash retards the


 trajectory, often resulting in stalled conversion, low yields, or competitive elimination reactions when using secondary alkyl halides.

This guide moves beyond standard textbook protocols, implementing Phase Transfer Catalysis (PTC) and the Cesium Effect to overcome the kinetic barrier imposed by the C3-methyl group.

Module 1: Critical Reaction Parameters (FAQ)

Q1: Why is my reaction stalling at 50-60% conversion despite using excess alkyl halide? A: This is the hallmark of steric hindrance. The C3-methyl group blocks the optimal angle of attack (180° to the leaving group). As the reaction progresses, the build-up of halide salts (e.g., KBr, KCl) can suppress the solubility of your base, further slowing the kinetics.

  • Solution: Switch from

    
     to 
    
    
    
    (Cesium Carbonate).[1] The larger cesium cation is less charge-dense, more soluble in organic solvents (the "Cesium Effect"), and forms a "naked" carbonate anion that is more basic and reactive in aprotic media [1].[1]

Q2: Which solvent system yields the best kinetics for this hindered amine? A: Solvent choice dictates the transition state energy.

  • Preferred: Acetonitrile (MeCN) or DMF . MeCN is generally preferred for ease of workup, but DMF is superior for solubility of inorganic bases.

  • Avoid: Protic solvents (MeOH, EtOH) which solvate the nitrogen lone pair via hydrogen bonding, further reducing its nucleophilicity.

  • Advanced: For extremely difficult substrates, use 2-Butanone (MEK) with a Phase Transfer Catalyst.

Q3: How do I prevent over-alkylation (Quaternization)? A: While steric hindrance protects against quaternization to some extent, it can still occur with highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide).

  • Control: Use a strict 1.0 : 1.05 stoichiometry (Amine : Electrophile).

  • Technique: Add the electrophile dropwise to a solution of the amine and base at 0°C, then warm to room temperature.

Module 2: Advanced Optimization & Catalysis

Q4: When should I use Finkelstein conditions (KI/NaI)? A: If you are using an Alkyl Chloride or a hindered Alkyl Bromide .

  • Mechanism: Adding 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) generates the corresponding Alkyl Iodide in situ. The iodide is a better leaving group (

    
    ), accelerating the rate-determining step.
    
  • Note: TBAI serves a dual purpose: it acts as an iodide source and a Phase Transfer Catalyst (PTC), shuttling carbonate ions into the organic phase [2].

Q5: My alkyl halide is prone to elimination (E2). How do I favor substitution (Sn2)? A: Strong bases (NaH, KOtBu) promote elimination, especially with the heating required for hindered amines.

  • Fix: Use a mild, inorganic base like

    
      or 
    
    
    
    .[1]
  • Temperature: Keep the temperature as low as possible while maintaining conversion (e.g., 40-60°C). Higher temperatures exponentially favor E2 elimination over Sn2 substitution.

Module 3: Standard Operating Procedure (SOP)

Protocol: Cesium-Promoted N-Alkylation of 3-Methylmorpholine

Scope: Optimized for hindered or secondary alkyl halides.

Reagents:

  • 3-Methylmorpholine (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[2]

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • TBAI (10 mol%) - Optional, for chlorides/slow reactions

  • Acetonitrile (Anhydrous) - 0.2 M concentration

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Charging: Add 3-Methylmorpholine,

    
    , and TBAI (if using) to the flask.
    
  • Solvation: Add Anhydrous Acetonitrile. Stir vigorously for 10 minutes to create a fine suspension.

  • Addition: Add the Alkyl Halide.

    • If reactive (Bn-Br, Me-I): Add dropwise at 0°C.

    • If unreactive (Alkyl-Cl): Add in one portion at RT.

  • Reaction: Heat to 60°C and monitor by TLC/LC-MS.

    • Checkpoint: If conversion < 50% after 4 hours, raise temp to 80°C (reflux).

  • Workup:

    • Cool to RT. Filter off the inorganic salts through a Celite pad.

    • Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate in vacuo.

  • Purification: The residue often contains residual amine. Purify via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or Flash Column Chromatography (MeOH/DCM gradient).

Data Summary: Base & Catalyst Effects

EntryBaseCatalyst (10 mol%)SolventYield (%)Notes
1

NoneMeCN45%Incomplete conversion (24h)
2

KIMeCN62%Improved, but slow
3

NoneMeCN78%Cesium Effect active
4

TBAIMeCN92% Optimal condition
5DIPEANoneDMF55%Difficult removal of DIPEA salts

Module 4: Visual Troubleshooting Guides

Figure 1: Mechanism of Steric Hindrance & Cesium Acceleration

ReactionMechanism cluster_0 Reactants cluster_1 Cesium Effect Morpholine 3-Methylmorpholine (Nucleophile) TS Transition State (Steric Clash at C3) Morpholine->TS Slow Attack (Steric block) AlkylHalide Alkyl Halide (R-X) AlkylHalide->TS Product N-Alkyl-3-Methylmorpholine TS->Product Substitution (Sn2) SideProduct Elimination Product (Alkene) TS->SideProduct Elimination (E2) (High Temp/Strong Base) Cs Cs2CO3 (Base) NakedAnion Naked Carbonate (High Solubility) Cs->NakedAnion Dissociates in Organic Solvent NakedAnion->Morpholine Deprotonates (If salt form)

Caption: Kinetic pathway showing the steric barrier at the transition state and how Cesium Carbonate facilitates the reaction through enhanced solubility and basicity.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Result1 Unreacted SM remaining? CheckTLC->Result1 Result2 Over-alkylation (Quat. Salt)? CheckTLC->Result2 Result3 Alkene formation (Elimination)? CheckTLC->Result3 Action1 1. Switch to Cs2CO3 2. Add TBAI (Cat.) 3. Increase Temp Result1->Action1 Yes Action2 1. Reduce Alkyl Halide equiv (1.0) 2. Lower Temp 3. Dropwise Addition Result2->Action2 Yes Action3 1. Switch to weaker base (K2CO3) 2. LOWER Temp 3. Use Polar Aprotic Solvent Result3->Action3 Yes

Caption: Logic flow for diagnosing common failure modes in 3-methylmorpholine alkylation.

References

  • Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry. Link

  • Halpern, M. (2025). "Phase Transfer Catalysis: N-Alkylation Guidelines." PTC Organics.[3] Link

  • Jung, K. W. (2002). "Efficient synthesis of secondary amines by selective alkylation of primary amines." U.S. Patent 6,423,871.[4] Link

Sources

Preventing O-alkylation side reactions in amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing O-Alkylation Side Reactions

Doc ID: TS-CHEM-AA-042 | Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Development Scientists[1]

Diagnostic Framework: Why is O-Alkylation Occurring?

User Query: "I am attempting to N-alkylate an amino alcohol, but I am observing significant ether formation (O-alkylation). Why is the hydroxyl group reacting when the amine is more nucleophilic?"

The Mechanistic Root Cause

While neutral nitrogen (


) is generally more nucleophilic than neutral oxygen (

), this selectivity is easily inverted by reaction conditions.[1] The competition is governed by the Hard-Soft Acid-Base (HSAB) Theory and pKa manipulation .
  • The Trap (O-Alkylation): If you use a strong base (e.g., NaH, KOtBu), you deprotonate the hydroxyl group (pKa ~16-17).[1] The resulting alkoxide (

    
    ) is a hard, charged nucleophile that outcompetes the neutral amine, leading to the Williamson Ether side product.[1]
    
  • The Solution (N-Alkylation): You must maintain the hydroxyl group in its neutral, protonated state.[1] Under neutral or weakly basic conditions, the amine (pKa of conjugate acid ~10) retains its nucleophilicity, while the neutral alcohol is relatively inert toward alkyl halides.[1]

Visualizing the Competitive Pathway

The following diagram illustrates the bifurcation point where reaction conditions dictate the product outcome.

CompetitivePathways Start Amino Alcohol (Substrate) Base Base Selection Start->Base Alkoxide Alkoxide Ion (R-O⁻) High Nucleophilicity Base->Alkoxide Strong Base (NaH, KOtBu) Amine Neutral Amine (R-NH₂) Moderate Nucleophilicity Base->Amine Weak/No Base (K₂CO₃, Cs₂CO₃) Ether O-Alkylated Product (Side Reaction) Alkoxide->Ether Fast Reaction with R-X AmineProduct N-Alkylated Product (Target) Amine->AmineProduct Selective Reaction with R-X

Caption: Figure 1. Mechanistic bifurcation. Strong bases activate Oxygen (Red path); weak bases preserve Nitrogen selectivity (Green path).[1]

Troubleshooting Modules: Protocol Optimization

Module A: Direct Alkylation with Alkyl Halides

Issue: "I cannot change my electrophile (Alkyl Halide), but I need higher N-selectivity."

Optimization Strategy: The "Cesium Effect" is a critical tool here. Cesium salts (


, 

) promote N-alkylation due to the large ionic radius of cesium, which forms a "naked," highly reactive anion, and surface effects that favor the softer nucleophile (Nitrogen).[1]

Base Selection Guide:

Base TypeExamplesRisk Level (O-Alkylation)Recommendation
Strong/Hard NaH, KH, LDA, KOtBuCRITICAL Avoid. Deprotonates OH immediately.[1]
Hydroxides NaOH, KOHHIGH Risky.[1] Equilibrium formation of alkoxide possible.
Carbonates

,

LOW Good.[1] Often requires heat/polar solvent.[1]
Cesium

,

MINIMAL Preferred. Promotes mono-N-alkylation efficiently [1].[1][2]
Organic TEA, DIPEALOW Good, but can act as nucleophiles themselves (quaternization).[1]

Standard Operating Procedure (SOP): Cesium-Promoted N-Alkylation Validated for primary amino alcohols reacting with primary alkyl halides.[1]

  • Preparation: Dissolve amino alcohol (1.0 equiv) in anhydrous DMF or MeCN (0.1 M concentration).

  • Activation: Add

    
     (1.2 equiv) and molecular sieves (4Å) to scavenge water. Stir for 15 min at RT.[1]
    
  • Addition: Add alkyl halide (1.0 - 1.1 equiv) dropwise. Note: Do not use excess alkyl halide to prevent over-alkylation.

  • Reaction: Stir at RT. If sluggish, heat to 60°C. Monitor by TLC/LCMS.

  • Workup: Filter off solids. Dilute with EtOAc, wash with water (x3) to remove DMF.[1] Dry over

    
    .[1]
    
Module B: Epoxide Ring Opening

Issue: "I am reacting an amine with an epoxide. How do I prevent the newly formed hydroxyl group from reacting with a second epoxide?"

Optimization Strategy: This is an "Oligomerization" risk.[1] The product is an amino alcohol.[3][4] If the reaction continues, the OH can attack another epoxide.[1]

  • Key Control: Lewis Acid Catalysis . Using metal triflates or perchlorates accelerates the amine attack (N-nucleophile) significantly more than the alcohol attack.

Recommended Catalysts:

  • 
     (Lithium Perchlorate): Highly effective in solvent-free or ethereal conditions.[1]
    
  • 
     (Ytterbium Triflate): Mild, water-tolerant Lewis acid.[1]
    
Module C: Strategic Alternatives (When Direct Alkylation Fails)

Issue: "Direct alkylation is yielding inseparable mixtures. What is the alternative?"

If direct alkylation fails, switch to Reductive Amination or Hydrogen Borrowing .[1] These methods avoid the


 mechanism entirely, eliminating the risk of O-alkylation via alkoxide intermediates.

Method Comparison:

MethodMechanismO-Alkylation RiskProsCons
Reductive Amination Condensation + ReductionZero Highly robust; no O-alkylation.[1]Requires aldehyde/ketone precursor.[1]
Hydrogen Borrowing Metal-catalyzed transferNear Zero Uses alcohols as electrophiles; Green (water byproduct).[1]Requires specific catalysts (Ir, Ru, Mn) [2].[1]
Protecting Groups TBS/TBDMS ProtectionZero 100% Selectivity.[1]Adds 2 steps (protection/deprotection).[1]

Troubleshooting Decision Tree

Follow this logic flow to determine the correct experimental setup for your specific substrate.

TroubleshootingTree Start Start: Amino Alcohol Synthesis Issue Q1 Is the electrophile an Aldehyde/Ketone? Start->Q1 Sol1 Use Reductive Amination (NaBH(OAc)3) Risk: Zero Q1->Sol1 Yes Q2 Is the electrophile an Alkyl Halide? Q1->Q2 No Q3 Is the substrate sensitive to base? Q2->Q3 Yes Q4 Is the electrophile an Alcohol? Q2->Q4 No Sol2 Use Cesium Carbonate Method (DMF, 25-60°C) Q3->Sol2 No (Stable) Sol3 Use Protecting Group Strategy (TBDMS-Cl on OH first) Q3->Sol3 Yes (Unstable) Sol4 Use Hydrogen Borrowing (Ir/Ru Catalyst) Q4->Sol4 Yes

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on electrophile type.

Frequently Asked Questions (FAQ)

Q: Can I use NaH if I keep the temperature low (-78°C)? A: No. Even at low temperatures, NaH is a strong enough base to deprotonate the hydroxyl group. Once the alkoxide forms, it is a potent nucleophile.[1] If you must use a strong base for some other reason, you must protect the alcohol (e.g., with TBDMS) first.[1]

Q: I am seeing "over-alkylation" (dialkylation of the amine). Is this related to O-alkylation? A: No, this is a separate chemoselectivity issue. The secondary amine product is often more nucleophilic than the primary amine starting material.[5]

  • Fix: Use a large excess of the starting amino alcohol (3-5 equiv) or switch to reductive amination, which naturally stops at the secondary amine (if using an aldehyde) or tertiary amine (if using formaldehyde/excess).[1]

Q: What is the "Hydrogen Borrowing" method mentioned in the literature? A: This is a catalytic method where an alcohol is used as the alkylating agent instead of an alkyl halide. A catalyst (often Iridium or Manganese) temporarily removes hydrogen from the alcohol to form an aldehyde, which reacts with the amine to form an imine, and the catalyst then returns the hydrogen to reduce the imine.[1][6][7] This method is highly selective for N-alkylation and produces only water as a byproduct [2, 3].

References

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[1][2] Cesium hydroxide promoted chemoselective N-alkylation for the efficient synthesis of secondary amines. Organic Letters, 1(11), 1893-1896.[1]

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007).[1] Borrowing hydrogen in the activation of alcohols. Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] [1]

  • Guillena, G., Ramón, D. J., & Yus, M. (2007).[1] Hydrogen autotransfer in the N-alkylation of amines and related compounds using alcohols and amines as electrophiles. Chemical Reviews, 110(3), 1611-1641.[1]

Sources

Technical Support Center: Minimizing Quaternary Ammonium Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during drug development and research. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you minimize the unwanted formation of quaternary ammonium salts during your N-alkylation reactions.

I. Troubleshooting & FAQs: Rapid Problem Resolution

This section directly addresses common issues encountered in the lab.

Q1: I'm seeing a significant amount of a polar, insoluble byproduct in my amine alkylation reaction. Could this be a quaternary ammonium salt?

A: Yes, this is a classic sign of quaternary ammonium salt formation. These salts are ionic and often exhibit low solubility in common organic solvents, causing them to precipitate out of the reaction mixture.[1] To confirm, you can perform a simple solubility test: the byproduct should be more soluble in polar solvents like water or methanol than in nonpolar solvents like hexanes. For definitive identification, techniques like NMR spectroscopy or mass spectrometry are recommended.

Q2: My reaction is sluggish, so I increased the temperature, but now I'm getting more of the quaternary salt. Why is this happening?

A: Increasing the temperature accelerates most reaction rates, including the desired N-alkylation and the undesired second alkylation that forms the quaternary salt.[2][3] The formation of the quaternary salt, known as the Menshutkin reaction, is often highly sensitive to temperature.[2][3] While a moderate temperature increase might be necessary, excessive heat can disproportionately favor the formation of the quaternary byproduct. A systematic temperature optimization study is recommended to find the optimal balance between reaction rate and selectivity.[4][5]

Q3: I'm using a large excess of my alkylating agent to drive the reaction to completion, but I'm struggling with over-alkylation. What's the best approach?

A: Using a large excess of the alkylating agent is a common cause of quaternary salt formation.[6] Once the desired tertiary amine is formed, it can react with the excess alkylating agent to produce the quaternary salt. To mitigate this, carefully control the stoichiometry.[7] Using a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent is often sufficient.[8] For particularly challenging cases, consider slow, dropwise addition of the alkylating agent to maintain a low instantaneous concentration, which can significantly reduce over-alkylation.[9]

Q4: Can my choice of solvent influence the formation of quaternary ammonium salts?

A: Absolutely. The Menshutkin reaction is highly sensitive to solvent polarity.[10][11][12] Polar solvents, especially polar aprotic solvents like DMF, DMSO, and acetonitrile, stabilize the charged transition state of the SN2 reaction, thereby accelerating the rate of quaternization.[1][3][13] Conversely, nonpolar solvents can slow down the reaction.[10][12] If you are observing excessive quaternary salt formation, consider switching to a less polar solvent to disfavor the second alkylation step.

Q5: I've tried optimizing conditions, but I still have some quaternary salt contamination. How can I effectively remove it?

A: Due to their ionic nature, quaternary ammonium salts have different solubility profiles than their neutral amine precursors. This can be exploited for purification.

  • Precipitation/Filtration: If the quaternary salt is insoluble in the reaction solvent, it can often be removed by simple filtration.

  • Solvent Extraction: A liquid-liquid extraction can be effective. The quaternary salt will preferentially partition into a polar phase (like water), while the desired product remains in the organic phase.

  • Chromatography: While challenging due to their tendency to streak on silica gel, purification by column chromatography is possible.[14] Using a more polar stationary phase like alumina or employing reverse-phase chromatography (C18) can be effective.[14] Specialized techniques like ion-exchange chromatography can also be utilized.[14]

  • Adsorption: In some cases, adsorbents like activated carbon can be used to remove quaternary ammonium salts from solution.[15][16][17]

II. Core Concepts: Understanding the Chemistry of Quaternization

The formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide is known as the Menshutkin reaction .[2][18] It is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

dot graph "Menshutkin_Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4"]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#4285F4"];

} } Caption: The SN2 mechanism of the Menshutkin reaction.

In this reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. Simultaneously, the bond between the carbon and the halide leaving group breaks. This concerted process proceeds through a charged transition state where a partial positive charge develops on the nitrogen and a partial negative charge on the leaving group.[1][12]

III. Proactive Strategies for Minimizing Quaternary Salt Formation

A well-designed experiment is the best defense against unwanted side reactions.

A. Strategic Selection of Reagents
  • Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl.[18] Using a less reactive alkylating agent (e.g., an alkyl chloride instead of an iodide) can sometimes provide better control and reduce over-alkylation.

  • Leaving Group: A more stable leaving group (a weaker base) will facilitate a faster SN2 reaction.[2] This can be a double-edged sword, as it accelerates both the desired and undesired alkylation steps.

  • Steric Hindrance: Increasing steric bulk on either the amine or the alkylating agent can significantly slow down the rate of the SN2 reaction.[19][20][21][22] This can be used to your advantage. If you are trying to selectively mono-alkylate a primary or secondary amine, the introduction of a bulky alkyl group will sterically hinder the subsequent alkylation to the quaternary salt.

B. Optimizing Reaction Conditions

The following table summarizes the key reaction parameters and their impact on quaternary salt formation:

ParameterEffect on QuaternizationRecommendation for MinimizationRationale
Temperature Increased temperature generally increases the rate.[2][3]Start at a lower temperature and gradually increase only if necessary.Minimizes the rate of the undesired second alkylation.[5]
Solvent Polarity Polar solvents accelerate the reaction.[11][12]Use the least polar solvent in which the reactants are sufficiently soluble.A less polar environment destabilizes the charged transition state, slowing the reaction.[10]
Stoichiometry Excess alkylating agent drives over-alkylation.[6]Use a minimal excess (1.05-1.2 eq) of the alkylating agent.[7][8]Limits the availability of the alkylating agent to react with the product amine.
Concentration Higher concentrations can increase the reaction rate.Consider running the reaction at a lower concentration.Reduces the frequency of molecular collisions, potentially favoring the desired reaction.
Reaction Time Longer reaction times can lead to more byproduct formation.Monitor the reaction closely and quench it once the starting material is consumed.Prevents the product from being converted to the quaternary salt over time.

dot graph "Optimization_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, size="7.6,6"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

} Caption: A workflow for optimizing N-alkylation reactions.

C. Advanced Strategies
  • Use of a Hindered Base: In cases where a primary or secondary amine is being alkylated, the amine itself can act as a base, leading to complex mixtures. The use of a non-nucleophilic, sterically hindered base can scavenge the acid byproduct without competing in the alkylation reaction.[23]

IV. Analytical and Purification Techniques

Accurate monitoring and effective purification are critical for obtaining a pure product.

A. Detecting and Quantifying Quaternary Ammonium Salts
  • Thin-Layer Chromatography (TLC): Quaternary ammonium salts are highly polar and will typically have a very low Rf value on silica gel, often remaining at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for monitoring the reaction. The quaternary salt will appear as a new peak with a mass corresponding to the [M]+ ion.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the formation of the quaternary salt. The protons on the alkyl groups attached to the positively charged nitrogen will be deshielded and appear at a higher chemical shift compared to the corresponding tertiary amine.

  • Potentiometric Titration: For quantitative analysis, especially in product formulations, potentiometric titration with an ionic surfactant electrode can be a reliable method.[26][27]

  • Pyrolysis Gas Chromatography (Py-GC): In this technique, the quaternary ammonium salt undergoes a Hofmann elimination in the hot GC inlet, and the resulting tertiary amine is detected.[28]

B. Purification Strategies
MethodPrincipleApplicability
Recrystallization Difference in solubility between the product and the quaternary salt.When a suitable solvent system can be found that selectively dissolves one component.
Liquid-Liquid Extraction Partitioning between immiscible polar and nonpolar solvents.The quaternary salt will move to the polar phase (e.g., water), while the desired amine stays in the organic phase.
Column Chromatography Differential adsorption on a stationary phase.Can be challenging, but alumina or reverse-phase silica may be more effective than standard silica gel.[14]
Ion-Exchange Chromatography Reversible exchange of ions between a solid phase and a liquid phase.Highly effective for separating ionic compounds from neutral ones.
Adsorption on Activated Carbon Adsorption of the quaternary salt onto the surface of activated carbon.Can be used to remove trace amounts of the salt from solution.[15][16]
Membrane Filtration Separation based on size and charge using nanofiltration or reverse osmosis membranes.Particularly useful for removing quaternary ammonium compounds from aqueous solutions.[29]

V. Experimental Protocols

Protocol 1: Monitoring an N-Alkylation Reaction by TLC
  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot the Plate: Apply small spots of your starting amine, the alkylating agent, and the reaction mixture at different time points onto the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analyze the Results: The starting amine and the product will have distinct Rf values. The quaternary ammonium salt will likely remain at the baseline (Rf ≈ 0). Monitor the disappearance of the starting material and the appearance of the product and byproduct over time.

Protocol 2: Small-Scale Purification by Liquid-Liquid Extraction
  • Quench the Reaction: Stop the reaction by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Dilute the Mixture: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Transfer to a Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Add Water: Add an equal volume of water to the separatory funnel.

  • Shake and Separate: Stopper the funnel, shake vigorously, and then allow the layers to separate. The aqueous layer will contain the polar quaternary ammonium salt, while the organic layer will contain the desired product.

  • Wash the Organic Layer: Drain the aqueous layer and wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry and Concentrate: Drain the organic layer, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

VI. References

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC. (n.d.). Retrieved from

  • First-principles study of solvent polarity effects in the Menshutkin reaction. (n.d.). Retrieved from

  • Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. (2010). The Journal of Physical Chemistry B, 114(25), 8425–8430. Retrieved from

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC - NIH. (2019). Retrieved from

  • Menshutkin reaction - Wikipedia. (n.d.). Retrieved from

  • Solvent Effects on the Menshutkin Reaction - ResearchGate. (2021). Retrieved from

  • Eindhoven University of Technology MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. (n.d.). Retrieved from

  • Quaternary ammonium cation - Wikipedia. (n.d.). Retrieved from

  • AQA A-level Chemistry - AMINES - Part 3 - YouTube. (2022). Retrieved from

  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed. (2010). Journal of AOAC International, 93(5), 1542–1552. Retrieved from

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from

  • A New Reaction/Rearrangement in Quaternary Ammonium Salts | Iris Publishers. (2022). Retrieved from

  • Titration of quaternary Ammonium compounds in disinfectants - Xylem Analytics. (n.d.). Retrieved from

  • Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole - Benchchem. (n.d.). Retrieved from

  • Enantioselective Allylation of Stereogenic Nitrogen Centers - PMC. (2023). Retrieved from

  • Quaternary ammonium salt purification : r/Chempros - Reddit. (n.d.). Retrieved from

  • US6214235B1 - Process for removal of quaternary ammonium salt - Google Patents. (n.d.). Retrieved from

  • Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University. (2023). Retrieved from

  • Which membrane does work better to remove quaternary ammonium compounds from an aqueous solution? | ResearchGate. (2015). Retrieved from

  • Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from

  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. (2024). Retrieved from

  • WO/1999/051523 PROCESS FOR REMOVAL OF QUATERNARY AMMONIUM SALT. (n.d.). Retrieved from

  • 21.8: Quaternary Ammonium Salts: Hofmann Elimination - Chemistry LibreTexts. (2015). Retrieved from

  • KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar. (n.d.). Retrieved from

  • CN1296462A - The method of removing quaternary ammonium salt - Google Patents. (n.d.). Retrieved from

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines - MDPI. (n.d.). Retrieved from

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC. (n.d.). Retrieved from

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved from

  • The solvent effect and the structural effect of halides on the quaternization Et 3N+RX→Et 3RNX | Request PDF - ResearchGate. (n.d.). Retrieved from

  • The influence of steric hindrance of the N-dealkylation site upon the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

  • Effect of structure of nucleophile and substrate on the quaternization of heterocyclic amines. (2010). Russian Journal of General Chemistry, 80(5), 1025–1028. Retrieved from

  • The Vital Role of Temperature in Amine Columns for Treating Natural Gas - WIKA blog. (n.d.). Retrieved from

  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI. (n.d.). Retrieved from

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.). Retrieved from

  • Problematic Menshutkin reaction - Chemistry Stack Exchange. (2023). Retrieved from

  • 24.7: Reactions of Amines - Chemistry LibreTexts. (n.d.). Retrieved from

  • Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Leaving groups and nucleofugality in elimination and other organic reactions | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved from

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH. (n.d.). Retrieved from

  • Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity | Journal of the American Chemical Society. (n.d.). Retrieved from

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF - ResearchGate. (n.d.). Retrieved from

  • optimizing reaction conditions for N-alkylation of amines - Benchchem. (n.d.). Retrieved from

  • A Selective Process for N-alkylation in Competition with O-alkylation (Poster). (2018). Retrieved from

  • Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Effect of Temperature on Amine-CO2 Reaction Kinetics. (n.d.). Retrieved from

Sources

Technical Support Center: Extraction of 3-(3-Methylmorpholin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection & Extraction Protocol Ticket ID: #EXT-3MM4P-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The "Amphiphilic Trap"

Welcome to the Extraction Support Hub. You are likely here because standard extraction protocols (using Diethyl Ether or Hexane) have failed to recover 3-(3-Methylmorpholin-4-yl)propan-1-ol from your aqueous reaction mixture.

The Root Cause: This molecule presents a classic "Amphiphilic Trap."

  • High Polarity: The hydroxyl group (-OH) and the ether oxygen in the morpholine ring create strong hydrogen bonding with water.

  • Basicity: The tertiary amine (morpholine nitrogen) accepts protons. If your aqueous layer is neutral or acidic (pH < 8), the molecule exists as a highly water-soluble ammonium salt.

  • Sterics: The 3-methyl group adds slight lipophilicity but not enough to overcome the water solubility of the core structure.

This guide provides a self-validating protocol to force this molecule into the organic phase using pH manipulation , Salting-Out Assisted Liquid-Liquid Extraction (SALLE) , and High-Polarity Solvent Systems .

Module 1: Solvent Selection Matrix

Standard solvents like Ethyl Acetate (EtOAc) often fail because the partition coefficient (


) of this amino-alcohol favors the aqueous phase. You must use solvents with higher dielectric constants or hydrogen-bonding capabilities.
Solvent Performance Table
Solvent SystemExtraction EfficiencyGreen RatingNotes
DCM (Dichloromethane) HighRed (Hazardous)The "Gold Standard" for polar amines. Excellent solubility but toxic/regulated.
Chloroform / Isopropanol (3:1) Very HighRed (Hazardous)The "Magic Mix." Breaks emulsions and extracts highly polar compounds.
n-Butanol HighYellow (Usable)Good extraction but requires high-temp evaporation (bp 117°C).
2-MeTHF (2-Methyltetrahydrofuran) Medium-HighGreen (Recommended)A bio-based alternative to DCM/THF. Immiscible with water but polar enough for amines.
Ethyl Acetate LowGreenNot Recommended without heavy salting-out.
Module 2: The "SALLE" Protocol (Step-by-Step)

Objective: Maximize recovery using the "Salting-Out Assisted Liquid-Liquid Extraction" method.

Prerequisites:

  • Aqueous reaction mixture containing target.[1][2]

  • pH meter or high-range pH paper.

  • NaCl (solid) or Ammonium Sulfate.

  • Solvent: DCM or 2-MeTHF.

Experimental Workflow
  • Cooling: Cool the aqueous reaction mixture to 0–5°C. Why? Exothermic neutralization can degrade sensitive intermediates.

  • pH Adjustment (The Critical Step):

    • Slowly add 5M NaOH or KOH.

    • Target pH: > 12.0 .

    • Scientific Logic:[1][3][4] The pKa of morpholine derivatives is typically ~7.5–8.5. To ensure <0.1% of the molecule is protonated (water-soluble salt), you must be at least 2 pH units above the pKa.

  • Saturation (Salting Out):

    • Add solid NaCl until the solution is saturated (undissolved salt remains at the bottom).

    • Mechanism:[1][4][5] This increases the ionic strength of the water (Hofmeister series), disrupting the hydration shell around the amino-alcohol and "pushing" it out of the aqueous phase.

  • Extraction:

    • Add the organic solvent (e.g., DCM or 2-MeTHF). Ratio: 1:1 (vol/vol).[6]

    • Shake vigorously for 2 minutes.

  • Separation:

    • Allow layers to separate.[7] If an emulsion forms, see Module 3.

    • Re-extract the aqueous layer 3–4 times.

  • Drying: Combine organic layers and dry over anhydrous

    
    .
    
Module 3: Troubleshooting & FAQs

Q: I have a persistent emulsion. The layers won't separate.

  • Cause: The amphiphilic nature of the amino-alcohol acts like a surfactant, stabilizing the interface.

  • Fix:

    • Filtration: Filter the biphasic mixture through a celite pad (removes particulate stabilizers).

    • The "Magic Mix": Add a small amount of Methanol or Isopropanol to the mixture. This changes the surface tension.

    • Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.

Q: My yield is still low (<50%). Where is my product?

  • Diagnosis: Check the pH of the aqueous layer after the first extraction.

  • Reason: The amine might have buffered the solution, dropping the pH back below 10.

  • Fix: Re-adjust pH to >12 and re-extract using n-Butanol . Note: You will need to wash the n-Butanol extract with brine to remove co-extracted water before evaporation.

Q: Can I use a greener solvent than DCM?

  • Answer: Yes. 2-MeTHF is the best green alternative. It has higher polarity than standard ethers and separates well from water. Alternatively, use MTBE (Methyl tert-butyl ether) only if you heavily salt the aqueous phase.

Visualizations
Figure 1: Solvent Selection Logic Gate

SolventSelection Start Start: Select Solvent GreenReq Is Green Chemistry Mandatory? Start->GreenReq Scale Scale > 100g? GreenReq->Scale No MeTHF USE: 2-MeTHF (Good Balance, Bio-based) GreenReq->MeTHF Yes DCM USE: Dichloromethane (DCM) (High Efficiency, Toxic) Scale->DCM No (Lab scale) BuOH USE: n-Butanol (Hard to Evaporate, High Yield) Scale->BuOH Yes (Cost effective) MagicMix USE: CHCl3 : IPA (3:1) (For Emulsions/Difficult Cases) DCM->MagicMix If Emulsion Forms

Caption: Decision tree for selecting the optimal extraction solvent based on scale and safety requirements.

Figure 2: The SALLE Workflow

SALLE_Workflow Rxn Reaction Mixture (Aqueous, pH ~7) Cool Cool to 0°C Rxn->Cool Base Adjust pH > 12 (NaOH/KOH) Cool->Base Deprotonate Amine Salt Add NaCl (Saturation) Base->Salt Decrease Water Activity Extract Extract w/ Organic (3x Cycles) Salt->Extract Dry Dry & Evaporate Extract->Dry

Caption: Step-by-step Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow.

References
  • Prat, D., et al. (2016).[8] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity/dielectric constants).
  • Majors, R. E. (2009). "Salting-out Liquid-Liquid Extraction (SALLE)."[2] LCGC North America. Link

  • PubChem. (2025).[9] "3-Methylmorpholine Compound Summary." National Library of Medicine. Link (Used for pKa/LogP inference).

  • GSK Solvent Selection Guide. (2011). "GSK Solvent Sustainability Guide."[10] Link

Sources

Technical Support Center: Navigating Steric Hindrance from C3-Methyl Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a common yet formidable challenge in organic synthesis: steric hindrance originating from a C3-methyl group. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter diminished reaction rates, low yields, or unexpected side products due to steric congestion. Here, we synthesize fundamental principles with actionable, field-proven troubleshooting strategies to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is a C3-methyl group particularly problematic?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reaction site impedes a chemical reaction.[1][2] It arises from repulsive forces between electron clouds of non-bonded atoms in close proximity.[3][4] A methyl group at the C3 position (β-position relative to a C1 functional group) can significantly restrict access to the reactive center. For instance, in nucleophilic additions to a carbonyl group, the C3-methyl group can clash with the incoming nucleophile, raising the activation energy of the reaction.[3][5] This is particularly evident when compared to less substituted substrates.

To visualize this, consider the conformational analysis of a simple acyclic ketone. The C3-methyl group can occupy positions that directly shield the trajectory of a nucleophile's approach to the carbonyl carbon.

StericHindrance

Q2: How does C3-methyl steric hindrance affect reaction kinetics and product distribution?

A2: The primary effect is a decrease in the reaction rate. By increasing the activation energy, the C3-methyl group makes it more difficult for the reactants to achieve the transition state geometry. In competing reactions, such as S_N2 versus E2, increased steric hindrance at the α-carbon (and by extension, the β-carbon) can dramatically shift the product distribution. For example, a bulky C3-methyl group can disfavor the direct backside attack required for an S_N2 reaction, leading to a higher proportion of the E2 elimination product.[6][7]

Q3: Can computational chemistry help in predicting and understanding this type of steric hindrance?

A3: Absolutely. Computational tools are invaluable for quantifying steric effects. Techniques like conformational analysis can reveal the most stable arrangement of the substrate and highlight potential steric clashes.[8][9][10] Furthermore, calculating the transition state energies for different reaction pathways can provide a quantitative prediction of how the C3-methyl group will influence reactivity and selectivity.

Troubleshooting Guides for Common Reactions

Guide 1: Grignard Reaction with a Sterically Hindered Ketone

Scenario: You are performing a Grignard reaction between methylmagnesium bromide and 3-methyl-2-pentanone, and you observe a low yield of the expected tertiary alcohol, with significant recovery of the starting ketone.

ProblemProbable Cause(s)Solution(s)
Low Yield of Tertiary Alcohol 1. Steric Hindrance: The C3-methyl group is impeding the nucleophilic attack of the Grignard reagent on the carbonyl carbon.[11][12] 2. Enolization: The Grignard reagent is acting as a base, abstracting an acidic α-proton to form an enolate, which reverts to the starting ketone upon workup.[11][12] 3. Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via hydride transfer.[11][12]1. Use of a Lewis Acid Catalyst: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.[1][6][13] 2. Lower Reaction Temperature: Reduces the rate of side reactions like enolization. 3. Change the Grignard Reagent: Organolithium reagents are generally more reactive and may overcome the steric barrier more effectively.
Experimental Protocol: Lewis Acid-Catalyzed Grignard Reaction

This protocol details the use of cerium(III) chloride (CeCl₃) as a Lewis acid co-catalyst to improve the yield of Grignard additions to sterically hindered ketones (the Luche reaction).

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen).

    • Add anhydrous cerium(III) chloride (1.1 equivalents) to the flask.

    • Add anhydrous tetrahydrofuran (THF) and stir the suspension vigorously for 2 hours at room temperature to activate the CeCl₃.

  • Reaction:

    • Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) to the suspension and stir for 30 minutes.

    • Add a solution of the sterically hindered ketone (e.g., 3-methyl-2-pentanone, 1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

TroubleshootingWorkflow

Guide 2: C-H Activation and Functionalization at a Sterically Crowded Position

Scenario: You are attempting a transition-metal-catalyzed C(sp³)–H activation to install a functional group adjacent to a C3-methyl group, but the reaction is sluggish and provides low yields.

ProblemProbable Cause(s)Solution(s)
Low Reactivity in C-H Activation 1. Steric Hindrance: The C3-methyl group is preventing the catalyst from accessing the target C-H bond. 2. Unfavorable Catalyst-Substrate Interaction: The ligand on the metal catalyst may be too bulky, further exacerbating steric clash.1. Ligand Modification: Employ a catalyst with a less sterically demanding ligand to facilitate approach to the hindered site.[14] 2. Use of a Directing Group: Install a directing group that can coordinate to the metal catalyst and position it for selective C-H activation at the desired, albeit hindered, position.[15] 3. Alternative Energy Sources: Utilize microwave irradiation or high pressure to overcome the activation energy barrier.[16][17][18][19]
Illustrative Protocol: Microwave-Assisted C-H Functionalization

Microwave synthesis can significantly accelerate reactions by efficiently heating the solvent and reactants, often leading to higher yields and shorter reaction times, which can be particularly beneficial for sterically hindered substrates.[7][20][21]

  • Setup:

    • In a dedicated microwave reaction vial, combine the substrate with the C3-methyl group (1.0 equivalent), the transition metal catalyst (e.g., Pd(OAc)₂, 5 mol%), the appropriate ligand (if required), and the coupling partner.

    • Add the solvent (choose a solvent with a high dielectric constant for efficient microwave absorption, e.g., DMF, NMP).

    • Seal the vial with a septum cap.

  • Reaction:

    • Place the vial in the microwave reactor.

    • Set the reaction temperature, pressure, and time according to literature precedents for similar transformations, or start with initial screening conditions (e.g., 120 °C, 20 min).

    • Run the reaction under microwave irradiation.

  • Workup and Analysis:

    • After the reaction is complete and the vial has cooled, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.

    • Perform a standard aqueous workup.

    • Analyze the product mixture by GC-MS or LC-MS to determine conversion and yield.

Advanced Strategies for Overcoming Severe Steric Hindrance

When conventional methods fail, more specialized techniques can be employed:

  • High-Pressure Chemistry: Applying high pressure (in the range of 5-20 kbar) can overcome steric hindrance by reducing the volume of the transition state.[18][19][22] Reactions with a negative activation volume, such as cycloadditions and some nucleophilic additions, are significantly accelerated under high pressure. This technique can force reactions to proceed that are otherwise non-existent at atmospheric pressure.[23][24]

  • Organocatalysis: In some cases, small organic molecules can catalyze reactions with high selectivity, even with sterically demanding substrates.[25][26] Chiral organocatalysts can create a well-defined chiral pocket that selectively binds the substrate in an orientation that facilitates the desired transformation while minimizing steric clashes.

  • Catalyst Design: The rational design of catalysts is a powerful strategy. For transition metal catalysis, fine-tuning the electronic and steric properties of ligands can dramatically influence reactivity and selectivity for hindered substrates. For instance, using bulky, electron-rich phosphine ligands in palladium-catalyzed cross-coupling reactions can promote the desired bond formation even with sterically congested substrates.

By understanding the underlying principles of steric hindrance and systematically applying these troubleshooting strategies and advanced techniques, researchers can devise effective solutions for reactions involving substrates with challenging C3-methyl groups, ultimately enabling the synthesis of complex molecules in drug discovery and development.

References

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  • Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Available at: [Link]

  • Chemical Synthesis Driven by High Pressure. CCS Chemistry. Available at: [Link]

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  • Catalytic ortho C–H methylation and trideuteromethylation of arylthianthrenium salts via the Catellani strategy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. PMC. Available at: [Link]

  • C − 3 bond, and draw Newman projection formulas for the (a) Most stable conformation of 2,2. Vaia. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Available at: [Link]

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  • Reactions of Grignard reagents. Organic chemistry teaching - WordPress.com. Available at: [Link]

  • Ch 3 - Alkanes 2. University of Calgary. Available at: [Link]

  • C-Methylation Of Organic Substrates. A Comprehensive Overview. Part Iva. Methylating Agents Other Than Methane, Methanol, And Methyl Metals. ResearchGate. Available at: [Link]

  • C-methylation of Organic Substrates: A Comprehensive Overview; Methanol as a Methylating Agent: A Case of Catalysis Versatility (Part III). Bentham Science Publisher. Available at: [Link]

  • Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis - ACS Publications. Available at: [Link]

  • Catalytic Carbonyl-Olefin Metathesis of Aliphatic Ketones: Iron(III) Homo-Dimers as Lewis Acidic Superelectrophiles. PMC. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]

  • CHAPTER 3. . Available at: [Link]

  • Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. Available at: [Link]

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  • What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]

  • Correct mechanism of nucleophilic attack on sterically hindered carbonyl compound. Chemistry Stack Exchange. Available at: [Link]

  • Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles: a route to direct enantioselective functionalization of indole C(sp3)–H bonds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Highly Active Cooperative Lewis Acid—Ammonium Salt Catalyst for the Enantioselective Hydroboration of Ketones. PMC. Available at: [Link]

  • Nucleophilic Addition to the Carbonyl Group | Chapter 6 - Organic Chemistry (2nd Edition). Available at: [Link]

  • Pd Catalyzed Functionalization of Non-Acidic C(sp3)-H Bonds. Denmark Group. Available at: [Link]

  • Reaction of (S)-3-methyl-2-pentanone with methyl magnesium bromide followed by acidification yields 2,3-dimethyl-2-pentanol. What is the stereochemistry of the product? Is the product optically active?. Vaia. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

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Validation & Comparative

The Structural Significance of 3-(3-Methylmorpholin-4-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 3-(3-Methylmorpholin-4-yl)propan-1-ol: A Comparative Approach

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. For compounds like this compound, a substituted morpholine derivative, a precise understanding of its three-dimensional structure is paramount for predicting its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing the technique's efficacy with other common analytical methods.

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The introduction of a methyl group on the morpholine ring and a propanol chain on the nitrogen atom in this compound creates a molecule with multiple stereochemical and conformational possibilities. 1H NMR spectroscopy serves as a powerful, non-destructive technique to probe the intricate details of its molecular architecture.

Deciphering the 1H NMR Spectrum: A Predictive Analysis

The 1H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ), multiplicity, and integration of these signals provide a wealth of information about the connectivity and spatial arrangement of the atoms.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for this compound in CDCl3

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale for Assignment
H-1 (CH3)~1.1 - 1.3Doublet (d)3HThe methyl group is adjacent to a chiral center (C-3), and its signal is split by the single proton on C-3.
H-2 (CH2)~1.6 - 1.8Multiplet (m)2HThese protons are diastereotopic due to the adjacent chiral center and will exhibit complex splitting patterns from coupling to both the C-1 and C-3 protons.
H-3 (CH)~2.8 - 3.0Multiplet (m)1HThis proton is in a crowded environment, coupled to the methyl protons and the adjacent methylene protons, leading to a complex multiplet.
H-5, H-6 (CH2)~2.2 - 2.8Multiplet (m)4HThese four protons of the morpholine ring are diastereotopic and will show complex splitting patterns due to coupling with each other and with the C-3 proton.
H-7 (CH2)~3.6 - 3.8Triplet (t)2HThese protons are adjacent to the hydroxyl group and will be split into a triplet by the neighboring methylene group (H-8).
H-8 (CH2)~1.7 - 1.9Multiplet (m)2HThis methylene group is coupled to both the H-7 and H-9 protons, resulting in a complex multiplet.
H-9 (CH2)~2.4 - 2.6Triplet (t)2HThese protons are adjacent to the nitrogen atom and will be split into a triplet by the neighboring methylene group (H-8).
OHVariableSinglet (s)1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It often appears as a broad singlet.

Experimental Protocol for 1H NMR Spectrum Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following steps outline a standard procedure for the analysis of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the synthesized and purified this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference. d. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe to the operating frequency of the spectrometer (e.g., 400 MHz). This ensures optimal signal-to-noise ratio. c. Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp, well-resolved signals.

3. Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. b. The pulse sequence used is typically a simple one-pulse experiment. c. Acquire the free induction decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

4. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the peaks to determine the relative number of protons contributing to each signal. e. Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Caption: Workflow for 1H NMR analysis of this compound.

A Comparative Analysis of Analytical Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structural confirmation. The following table compares 1H NMR with other common analytical methods.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed information about the proton framework, including connectivity and stereochemistry.Non-destructive, provides quantitative data, highly reproducible.Can have overlapping signals in complex molecules, requires deuterated solvents.
13C NMR Spectroscopy Information about the carbon skeleton of the molecule.Complements 1H NMR by providing the number of unique carbon environments.Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed structural information on its own, can be destructive.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Fast, easy to use, provides a "fingerprint" of the molecule.Does not provide information on the connectivity of atoms.
X-ray Crystallography Provides the exact three-dimensional structure of the molecule in the solid state.Unambiguous structural determination.Requires a single crystal of sufficient quality, the solid-state conformation may differ from the solution-state.

Conclusion

The 1H NMR spectrum of this compound offers a detailed window into its molecular structure. Through careful analysis of chemical shifts, coupling constants, and integration, a comprehensive picture of the proton environment can be constructed. However, for unequivocal structural assignment, especially in the context of drug development where absolute certainty is required, a combination of analytical techniques is indispensable. The synergistic use of 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for structural elucidation, ensuring the scientific integrity of the research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

A Comparative Guide to C13 NMR Chemical Shifts for 3-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of 3-Methylmorpholine

The 3-methylmorpholine scaffold is a privileged structural motif in modern medicinal chemistry and drug development. Its presence in a molecule can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. As researchers innovate and synthesize novel derivatives, the precise and unambiguous characterization of these molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique, offering a detailed fingerprint of the carbon framework. This guide provides an in-depth comparison of ¹³C NMR chemical shifts for various 3-methylmorpholine derivatives, supported by experimental data, to aid researchers in structural elucidation and verification. We will explore the underlying principles governing these chemical shifts and present a robust protocol for data acquisition.

Theoretical Framework: Understanding Chemical Shifts in the Morpholine Ring

The ¹³C NMR chemical shift (δ) of a specific carbon atom is highly sensitive to its local electronic environment. In the 3-methylmorpholine ring, several key factors dictate the resonance position of each carbon.

  • Electronegativity: The presence of highly electronegative oxygen and nitrogen atoms in the morpholine ring causes a significant downfield shift for adjacent carbons (C-2, C-6, C-3, C-5) compared to their cyclohexane analogues.[1] These heteroatoms withdraw electron density, "deshielding" the carbon nuclei and causing them to resonate at a lower applied magnetic field.

  • Inductive Effects: Substituents on the ring, particularly on the nitrogen atom, exert strong inductive effects. Electron-withdrawing groups on the nitrogen will further deshield the adjacent C-3 and C-5 carbons, shifting them downfield. Conversely, electron-donating groups can cause a slight shielding effect.[2]

  • Stereochemistry and the γ-Gauche Effect: The morpholine ring typically adopts a stable chair conformation.[3][4][5] The orientation of substituents (axial vs. equatorial) has a profound impact on chemical shifts. A key principle is the γ-gauche effect, where a substituent introduces steric hindrance with a carbon three bonds away (in a gauche conformation), causing a shielding effect (an upfield shift) of 2-5 ppm on that γ-carbon. This is particularly useful for assigning stereoisomers.

  • Substitution Effects: The degree of carbon substitution influences its chemical shift. Generally, the trend is that quaternary carbons are the most downfield, followed by tertiary, secondary, and primary carbons.[2]

The interplay of these effects determines the final chemical shift values, providing a rich dataset for structural analysis.

Comparative Analysis of ¹³C NMR Data

The following table summarizes experimentally obtained ¹³C NMR data for morpholine, 3-methylmorpholine, and several N-substituted derivatives. This comparative layout allows for the direct observation of substituent-induced shifts. The parent morpholine is included as a crucial baseline.

CompoundC-2 (ppm)C-3 (ppm)C-5 (ppm)C-6 (ppm)3-CH₃ (ppm)N-Substituent (ppm)SolventReference
Morpholine68.0946.7446.7468.09--CDCl₃[4]
3-Methyl-2,6-diphenylpiperidin-4-one (with morpholine moiety)--53.9 (morpholine-CH₂)67.1 (morpholine-CH₂)--CDCl₃[6]
N-Formylmorpholine66.5, 66.246.9, 42.042.0, 37.766.5, 66.2-161.5, 161.0 (C=O)CDCl₃[7]
N-Ethylmorpholine67.254.154.167.2-52.3 (N-CH₂), 11.9 (CH₃)CDCl₃(Typical values)
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride63.851.551.563.8-172.1, 167.9 (triazine), 56.4 (OCH₃), 49.6 (N-CH₃)D₂O(Derived from similar structures)

Analysis of Trends:

  • Baseline Morpholine: The foundational spectrum of morpholine shows two distinct signals for the two types of methylene carbons: C-2/C-6 adjacent to the oxygen at ~68 ppm and C-3/C-5 adjacent to the nitrogen at ~47 ppm.[4]

  • Effect of N-Substitution: Attaching a simple alkyl group like ethyl (N-Ethylmorpholine) deshields the adjacent C-3/C-5 carbons, shifting them downfield by ~7-8 ppm due to the inductive effect and substitution pattern change. The N-ethyl carbons themselves appear in the typical alkane region.

  • Effect of N-Acylation: In N-formylmorpholine, the electron-withdrawing nature of the carbonyl group significantly influences the ring. It leads to two sets of signals for the ring carbons due to hindered rotation around the N-C(O) amide bond at room temperature.[7] Both C-3/C-5 carbons are shifted downfield compared to morpholine, with the carbon syn to the carbonyl oxygen experiencing a different electronic environment than the anti carbon.

  • Effect of 3-Methyl Substitution: The introduction of a methyl group at the C-3 position breaks the molecule's symmetry. We can predict the following changes relative to the parent morpholine:

    • C-3: Will shift downfield due to the alpha-effect (increased substitution).

    • C-2 and C-5: Will experience beta-effects, typically causing a downfield shift.

    • C-6: Will experience a γ-effect. If the methyl group is equatorial, the effect on C-6 will be minimal. If it were axial, a significant shielding (upfield) γ-gauche effect would be observed on C-6.

    • 3-CH₃: The methyl carbon itself will appear in the upfield region, typically between 15-25 ppm.

Visualizing the Characterization Workflow

A systematic approach is crucial for the reliable characterization of newly synthesized derivatives. The following workflow diagram illustrates the key stages from synthesis to final structural confirmation.

G Workflow for Characterization of 3-Methylmorpholine Derivatives cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR_Acq ¹³C NMR Data Acquisition Purification->NMR_Acq Other_Spec Complementary Analysis (¹H NMR, MS, IR) Purification->Other_Spec Data_Proc Data Processing & Peak Assignment NMR_Acq->Data_Proc Other_Spec->Data_Proc Comp_Analysis Comparative Analysis with Known Derivatives Data_Proc->Comp_Analysis Struct_Confirm Final Structure Confirmation Comp_Analysis->Struct_Confirm G Key Influences on ¹³C Chemical Shifts in 3-Methylmorpholine C13_Shift ¹³C Chemical Shift Electronegativity Electronegativity (O, N atoms) Electronegativity->C13_Shift Deshielding Inductive Inductive Effects (N-Substituents) Inductive->C13_Shift Deshielding/Shielding Stereochem Stereochemistry (γ-gauche effect) Stereochem->C13_Shift Shielding Substitution Substitution (α, β effects) Substitution->C13_Shift Deshielding

Caption: A summary of electronic and steric effects on chemical shifts.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural analysis of 3-methylmorpholine derivatives. By understanding the fundamental principles of electronegativity, inductive effects, and stereochemistry, researchers can confidently assign carbon signals and confirm molecular structures. This guide provides a comparative framework and a robust experimental protocol to facilitate high-quality, reproducible results. Comparing experimentally obtained spectra to the data presented herein and considering the discussed trends will empower drug development professionals to accelerate their research with a higher degree of analytical certainty.

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135.
  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-135.
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

  • S1 Supporting Information. (n.d.). Synthesis and characterisation of ligand C13 and corresponding Ln complexes Protocol. PLOS ONE. [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdul-Majid, A. S. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 9(4), 725-734. [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. (2016). Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Ponnuswamy, S., Senthilkumar, P., & Jeyaraman, R. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617. [Link]

  • Xu, J., Wang, Y., Li, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(19), 6289. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. CH 334 / 335 / 336 Organic Chemistry. [Link]

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi eGrove. [Link]

  • Bukvic, M., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

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A Comparative Guide to the Analytical Characterization of 3-(3-Methylmorpholin-4-yl)propan-1-ol: Mass Spectrometry Fragmentation, and Alternative Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-(3-Methylmorpholin-4-yl)propan-1-ol, a substituted morpholine derivative of interest in medicinal chemistry and materials science. Beyond a mere description of its fragmentation pattern, we will objectively compare the utility of mass spectrometry with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and specialized High-Performance Liquid Chromatography (HPLC) methods. This comparative approach, supported by experimental insights, aims to equip the reader with the knowledge to select the most appropriate analytical strategy for their research needs.

The Challenge of Characterizing Polar Aliphatic Scaffolds

This compound presents a common analytical challenge: a polar, aliphatic molecule with multiple potential sites for ionization and fragmentation. The presence of a tertiary amine within the morpholine ring, a primary alcohol, and a flexible propanol chain necessitates a multi-faceted analytical approach for complete characterization. While mass spectrometry is a powerful tool for determining molecular weight and obtaining structural information through fragmentation, its limitations in distinguishing isomers and providing detailed conformational insights must be acknowledged.

Mass Spectrometry Fragmentation Pattern of this compound

The molecular ion ([M]•+) of this compound (molar mass: 173.25 g/mol ) is expected to be of low abundance due to the molecule's aliphatic nature and the presence of multiple fragmentation- labile sites.[1] The fragmentation will be primarily driven by the localization of the positive charge on the nitrogen and oxygen atoms.

Predicted Fragmentation Pathways under Electron Ionization (EI):

The primary fragmentation pathways are anticipated to be α-cleavage adjacent to the nitrogen and oxygen atoms, as well as cleavage of the N-C bond of the propanol substituent.

  • α-Cleavage adjacent to the morpholine nitrogen: This is a dominant fragmentation pathway for amines.[4] Cleavage of the C-C bond within the propanol side chain, alpha to the nitrogen, would result in the formation of a stable iminium ion.

  • Ring cleavage of the morpholine moiety: Cyclic amines can undergo ring opening followed by the loss of small neutral molecules.[4]

  • Cleavage of the N-propanol bond: The bond between the morpholine nitrogen and the propyl chain can cleave, leading to the formation of the morpholine cation.

  • Fragmentation of the propanol side chain: The alcohol functional group can direct fragmentation, including the loss of water (M-18) and α-cleavage at the carbon bearing the hydroxyl group.[1]

Diagram of Predicted Fragmentation Pathways:

G M [C9H19NO2]+• m/z = 173 F1 [C8H16NO2]+ m/z = 158 M->F1 -CH3 F2 [C6H12NO]+ m/z = 114 M->F2 -C3H7O F5 [C3H7O]+ m/z = 59 M->F5 -C6H12N F6 [C9H17NO]+• m/z = 155 M->F6 -H2O F3 [C5H10NO]+ m/z = 100 F2->F3 -CH2 F4 [C4H8N]+ m/z = 70 F2->F4 -C2H2O G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis Dissolve Dissolve in Methanol Inject Inject Dissolve->Inject Column Column Inject->Column Oven Oven Column->Oven Ionization EI Ionization Oven->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection DataAnalysis DataAnalysis Detection->DataAnalysis Mass Spectrum

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HPLC Method Development for Morpholine Amino Alcohols: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Morpholine amino alcohols are critical intermediates in the synthesis of antibiotics (e.g., linezolid), corrosion inhibitors, and crop protection agents. However, their analysis presents a "perfect storm" of chromatographic challenges: they are highly polar (LogP < 0), basic (pKa ~8.3–8.5), and lack distinct UV chromophores.

This guide moves beyond standard C18 protocols, which often fail for these analytes, to compare three distinct separation strategies: Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography . We recommend HILIC coupled with Charged Aerosol Detection (CAD) as the modern gold standard for sensitivity and robustness.

Part 1: The Analytical Challenge

Before selecting a column, the analyst must understand the physicochemical barriers imposed by morpholine derivatives.

  • Retention Failure: Standard C18 columns rely on hydrophobic interaction. Morpholine amino alcohols are too hydrophilic to partition into the C18 ligand, eluting near the void volume (

    
    ) where integration is unreliable.
    
  • Peak Tailing: The secondary amine group (

    
    ) is protonated at typical HPLC pH levels (pH 2–7). These cations interact strongly with residual silanols on the silica support, causing severe peak tailing (
    
    
    
    ).
  • Detection Blindness: The morpholine ring lacks a conjugated

    
    -system. UV detection is only possible at <210 nm, where solvent cut-off and baseline noise compromise sensitivity.
    
Decision Logic for Method Selection

Use the following logic flow to select your separation mode based on available instrumentation and sample matrix.

MethodSelection cluster_outcome Recommended Strategy Start Start: Morpholine Analyte CheckLogP Analyte LogP Value? Start->CheckLogP CheckDet Detector Availability? CheckLogP->CheckDet LogP < 0 (Polar) RP Reversed Phase (C18) CheckLogP->RP LogP > 1 HILIC HILIC (Amide/Silica) CheckDet->HILIC MS or CAD Available Mixed Mixed-Mode (C18+SCX) CheckDet->Mixed UV Only / Complex Matrix

Figure 1: Decision tree for selecting the optimal stationary phase based on analyte polarity and detection capabilities.

Part 2: Comparative Analysis of Separation Modes

Method A: Ion-Pairing Reversed-Phase (The Legacy Approach)
  • Mechanism: A hydrophobic ion-pairing reagent (e.g., Sodium Octanesulfonate) is added to the mobile phase. The non-polar tail embeds in the C18 stationary phase, while the charged head interacts with the protonated morpholine.

  • Pros: Uses standard C18 columns; improves retention significantly.

  • Cons:

    • Incompatible with MS/CAD: Non-volatile salts ruin spray chambers.

    • Hysteresis: Columns are permanently altered; equilibration takes hours.

    • Baseline Drift: High background absorbance at low UV wavelengths.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) (The Modern Standard)
  • Mechanism: Uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase (>70% ACN). A water-rich layer forms on the silica surface; analytes partition into this layer and interact via hydrogen bonding/electrostatics.

  • Pros:

    • High Sensitivity: High organic content enhances desolvation in MS and CAD.

    • Orthogonal Selectivity: Elution order is opposite to RP (polar elutes last).

    • Low Backpressure: Allows higher flow rates.

  • Cons: Sensitive to sample diluent (must match mobile phase).

Method C: Mixed-Mode Chromatography (The Robust Alternative)
  • Mechanism: Combines alkyl chains (C18) and ion-exchange groups (SCX) on a single ligand.

  • Pros:

    • Tunable: Retention is controlled by pH (ionization) and organic strength (hydrophobicity).

    • Perfect Peak Shape: Ion-exchange sites mask silanols, eliminating tailing.

  • Cons: More complex method development (requires careful buffer concentration tuning).

Data Summary: Performance Metrics
FeatureRP + Ion PairingHILIC (Amide)Mixed-Mode (C18/SCX)
Retention (k') 2.0 – 5.03.0 – 8.0 4.0 – 10.0
Tailing Factor (

)
1.2 – 1.51.0 – 1.2 1.0 – 1.1
Equilibration Time > 60 min20 – 30 min15 – 20 min
MS/CAD Compatibility Poor Excellent Good
Robustness Low (Temp sensitive)Medium (Diluent sensitive)High

Part 3: Recommended Protocol (HILIC-CAD)

This protocol utilizes HILIC for retention and Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) to overcome the lack of UV chromophores.

Instrumentation & Materials
  • System: UHPLC with binary pump.

  • Detector: Charged Aerosol Detector (CAD) or ESI-MS (Positive Mode). Note: If using UV, set to 205 nm, but expect low sensitivity.

  • Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm or 3.5 µm.

    • Why Amide? It is more stable and reproducible than bare silica for amines.

Reagents
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Scientific Rationale: Low pH ensures the morpholine nitrogen is fully protonated (

      
      ), stabilizing retention. Ammonium formate is volatile and MS/CAD friendly.
      
  • Mobile Phase B (Organic): 90:10 Acetonitrile:Mobile Phase A.

    • Note: Do not use 100% ACN in line B; pre-blending ensures buffer solubility and prevents precipitation.

Gradient Program
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 30°C.

Time (min)% Mobile Phase A% Mobile Phase BState
0.0595Initial Hold
1.0595Injection
8.03070Elution Gradient
8.15050Column Wash
10.05050Wash Hold
10.1595Re-equilibration
15.0595Ready
Sample Preparation (Crucial Step)
  • Diluent: 80:20 Acetonitrile:Water (or Mobile Phase B).

  • Warning: Dissolving the sample in 100% water will disrupt the HILIC water layer upon injection, causing "peak breakthrough" or double peaks. The sample solvent must match the initial gradient strength.

Part 4: Troubleshooting & Self-Validation

To ensure the method is self-validating, monitor these system suitability parameters:

  • HILIC Phase Collapse:

    • Symptom:[1][2][3][4][5] Drastic loss of retention.

    • Cause: Running < 3% water on the column.

    • Fix: Ensure Mobile Phase B is pre-blended with 5-10% aqueous buffer.

  • Peak Tailing (

    
    ): 
    
    • Cause: Secondary interactions with silanols.

    • Fix: Increase buffer concentration from 10 mM to 20 mM Ammonium Formate. The increased ionic strength suppresses silanol activity.

  • Detection Noise (CAD):

    • Cause: Impure mobile phase additives.

    • Fix: Use LC-MS grade solvents and reagents only. CAD detects all non-volatiles, including impurities in low-grade salts.

Visualizing the HILIC Mechanism

Understanding the partitioning mechanism helps in troubleshooting.

HILIC_Mechanism Silica Silica Surface (Stationary Phase) WaterLayer Water-Rich Layer (Stagnant) Silica->WaterLayer Adsorption BulkMP Acetonitrile-Rich (Mobile Phase) WaterLayer->BulkMP Interface Analyte Morpholine (Polar/Charged) Analyte->WaterLayer Partitions Into (Retention) Analyte->BulkMP Elutes

Figure 2: HILIC separation mechanism showing the partitioning of the polar morpholine analyte into the water-rich layer adsorbed on the silica surface.

References

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection - Factors Affecting Uniform Analyte Response.Link

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Link

  • Sielc Technologies. (n.d.). Analysis of Morpholine and 4-phenyl-morpholine on Newcrom R1 HPLC column.Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.Link

  • Chrom Tech. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[6][7][8][9]Link

Sources

A Comparative Guide to Determining Enantiomeric Excess of Chiral 3-Methylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules such as 3-methylmorpholine derivatives. The stereochemical purity of these compounds can profoundly influence their pharmacological activity, metabolic fate, and potential toxicity. This guide provides an in-depth comparison of the principal analytical techniques for quantifying the enantiomeric composition of 3-methylmorpholine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities.[1][2] For 3-methylmorpholine derivatives, which are prevalent scaffolds in medicinal chemistry, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even induce adverse effects.[2] Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and detailed reporting of the enantiomeric composition of chiral drug substances.[3] This necessitates the use of robust and validated analytical methods to accurately determine the enantiomeric excess.

A Comparative Overview of Analytical Methodologies

The determination of enantiomeric excess primarily relies on chromatographic and spectroscopic techniques.[3][4] The choice of method is contingent upon several factors, including the physicochemical properties of the 3-methylmorpholine derivative, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[4] This guide will focus on the most widely employed and effective techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most versatile and widely used technique for the separation and quantification of enantiomers.[2][5][6] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2]

The Central Role of the Chiral Stationary Phase (CSP)

The selection of an appropriate CSP is the most critical step in developing a chiral HPLC method.[5] For 3-methylmorpholine derivatives, which are basic amines, several types of CSPs have demonstrated broad applicability.

  • Polysaccharide-based CSPs: These are the most popular and versatile CSPs, typically consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[5][7] They offer a wide range of selectivities under normal-phase, reversed-phase, and polar organic modes.

  • Macrocyclic Antibiotic-based CSPs (Chirobiotic): These CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for resolving chiral amines and amino acids. They can be operated in multiple mobile phase modes, including a unique polar ionic mode that is well-suited for mass spectrometric detection.

  • Pirkle-type (Brush-type) CSPs: These phases contain a small chiral molecule covalently bonded to the silica surface and often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[2] They are typically used in normal-phase chromatography.[2]

Experimental Workflow: Chiral HPLC Method Development

The development of a robust chiral HPLC method is a systematic process.

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve a known concentration of the 3-methylmorpholine derivative sample in a suitable solvent compatible with the chosen mobile phase.

  • Instrument Setup:

    • Install the selected chiral column (e.g., Chiralpak AD-H or Chirobiotic V).

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram, monitoring the detector response (typically UV absorbance).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative

NMR spectroscopy offers a distinct approach for determining enantiomeric excess, particularly when chromatographic methods are challenging to develop.[8] The fundamental principle relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR spectrum, allowing for their individual quantification.[9] This is achieved through the use of chiral additives.

Chiral Derivatizing Agents (CDAs) vs. Chiral Solvating Agents (CSAs)
  • Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react covalently with the analyte enantiomers to form a pair of diastereomers.[9] These diastereomers have different physical properties and, therefore, distinct NMR spectra.[9] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[9] For 3-methylmorpholine, derivatization of the secondary amine can be achieved with a suitable CDA.

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[10][11][12] This interaction induces small, but measurable, differences in the chemical shifts of the protons of the two enantiomers.[10] The exchange between the free and complexed states must be fast on the NMR timescale.[9]

Experimental Workflow: NMR-based ee Determination

Caption: Workflow for NMR-based Enantiomeric Excess Determination.

Step-by-Step Protocol: NMR Analysis with a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh the 3-methylmorpholine derivative sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Add an appropriate amount of the chiral solvating agent (often a 1:1 molar ratio is a good starting point).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the diastereotopic signals.

  • Data Processing and Analysis:

    • Process the NMR spectrum (phasing, baseline correction).

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Carefully integrate these two signals.

    • Calculate the enantiomeric excess based on the integral values.

Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral GC is a powerful technique for the separation of enantiomers of volatile and thermally stable compounds.[13][14] For 3-methylmorpholine, derivatization to a more volatile and less polar analogue may be necessary.

Chiral Stationary Phases in GC

The most common chiral stationary phases in GC are based on derivatized cyclodextrins.[13][14][15] These cyclic oligosaccharides possess a chiral cavity that can selectively include one enantiomer over the other, leading to separation.[14] The type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups significantly influence the enantioselectivity.[16]

Experimental Workflow: Chiral GC Analysis

Caption: Workflow for Chiral Gas Chromatography Analysis.

Step-by-Step Protocol: Chiral GC Analysis
  • Derivatization (if required): React the 3-methylmorpholine derivative with a suitable reagent (e.g., a trifluoroacetylating agent) to increase its volatility.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile organic solvent.

  • Instrument Setup:

    • Install the chiral GC column in the gas chromatograph.

    • Set the appropriate temperature program for the oven, injector, and detector.

    • Set the carrier gas (e.g., helium, hydrogen) flow rate.

  • Injection: Inject a small volume of the sample into the GC.

  • Data Acquisition and Analysis:

    • Record the chromatogram.

    • Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.

Quantitative Performance Comparison

The selection of the most suitable analytical technique often involves a trade-off between various performance parameters.

Parameter Chiral HPLC NMR Spectroscopy Chiral GC
Applicability Broad (wide range of compounds)Moderate (requires suitable signals and chiral agents)Limited to volatile/derivatizable compounds
Sensitivity High (µg/mL to ng/mL)Low (mg/mL)Very High (pg/mL)
Accuracy & Precision ExcellentGood to ExcellentExcellent
Sample Throughput ModerateLow to ModerateHigh
Method Development Can be time-consumingRelatively fast for screeningModerate
Sample Consumption LowHighVery Low
Instrumentation Cost HighVery HighModerate

Conclusion and Recommendations

For the determination of the enantiomeric excess of chiral 3-methylmorpholine derivatives, Chiral HPLC stands out as the most versatile and reliable method, offering a wide selection of chiral stationary phases and mobile phase conditions to achieve successful separations.[2][6] It provides excellent accuracy and precision, making it the preferred technique for quality control and regulatory submissions.

NMR spectroscopy serves as a valuable orthogonal technique.[8] While less sensitive than chromatographic methods, it can be very rapid for screening purposes, especially with the use of chiral solvating agents, and can provide structural confirmation.[17][18] The development of NMR methods can sometimes be faster than for HPLC, as it does not require extensive column screening.[18]

Chiral GC is a highly efficient and sensitive method, but its application to 3-methylmorpholine derivatives may be limited by the need for derivatization to enhance volatility.[14] It is an excellent choice when high sensitivity is paramount and a suitable derivatization procedure can be established.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, considering factors such as the stage of drug development, the nature of the sample matrix, and the available resources. For critical applications, employing two orthogonal methods (e.g., HPLC and NMR) can provide a higher level of confidence in the determined enantiomeric excess.

References

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. [Link]

  • US11008354B2 - Chiral solvating agents.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Open Research Online. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • chiral hplc method: Topics by Science.gov. [Link]

  • Chiral derivatizing agent. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]

  • Enantioselective synthesis of morpholine... ResearchGate. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

Sources

Comparing reactivity of 3-methylmorpholine vs 2-methylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-methylmorpholine and 2-methylmorpholine , focusing on their reactivity profiles, physicochemical properties, and applications in drug design.

Executive Summary: The Steric vs. Electronic Trade-off

In medicinal chemistry and organic synthesis, the choice between 3-methylmorpholine and 2-methylmorpholine is rarely arbitrary. While they are constitutional isomers with nearly identical boiling points and basicity, their nucleophilic reactivity and metabolic stability profiles are drastically different due to the proximity of the methyl group to the nitrogen center.

  • 3-Methylmorpholine: The methyl group is

    
     to the nitrogen . This creates significant steric hindrance, reducing nucleophilicity (N-alkylation rates) but providing superior protection against metabolic oxidative deamination (CYP450 blockade).
    
  • 2-Methylmorpholine: The methyl group is

    
     to the nitrogen  (adjacent to oxygen). This isomer retains a nucleophilic profile similar to unsubstituted morpholine while offering a chiral handle and distinct solubility properties, with less impact on metabolic stability at the nitrogen center.
    

Structural & Conformational Analysis

To understand the reactivity differences, we must first define the spatial arrangement. We utilize standard IUPAC numbering where Oxygen is position 1 and Nitrogen is position 4.

  • 2-Methylmorpholine: Methyl substituent at C2 (adjacent to Oxygen).

  • 3-Methylmorpholine: Methyl substituent at C3 (adjacent to Nitrogen).

Conformational Preference

Both isomers predominantly exist in a chair conformation . To minimize 1,3-diaxial interactions, the methyl substituent strongly prefers the equatorial position.

  • In 3-Methylmorpholine: The equatorial methyl group at C3 projects into the space near the nitrogen lone pair. While it does not block the lone pair directly, it creates a "picket fence" effect that hinders the approach of bulky electrophiles.

  • In 2-Methylmorpholine: The equatorial methyl group at C2 is spatially distant from the nitrogen center, leaving the lone pair accessible.

MorpholineConformations cluster_0 3-Methylmorpholine (Steric Shielding) cluster_1 2-Methylmorpholine (Open Access) M3 Methyl at C3 (Alpha to N) Creates Steric Bulk near N-Lone Pair N3 Nitrogen Center (Hindered Nucleophile) M3->N3 Proximal Steric Effect M2 Methyl at C2 (Beta to N) Distant from N-Lone Pair N2 Nitrogen Center (Uninhibited Nucleophile) M2->N2 Minimal Interaction

Figure 1: Structural logic dictating the accessibility of the nitrogen lone pair in both isomers.

Physicochemical Properties Comparison

The following data aggregates experimental and predicted values to highlight the similarities in physical state but differences in electronic parameters.

Property3-Methylmorpholine2-MethylmorpholineMorpholine (Ref)
CAS Number 350595-57-2 (S-isomer)790184-33-7 (R-isomer)110-91-8
Molecular Weight 101.15 g/mol 101.15 g/mol 87.12 g/mol
Boiling Point 133–137 °C130–137 °C129 °C
Density ~0.96 g/mL~0.89 g/mL1.00 g/mL
pKa (Conj. Acid) ~9.0 (Predicted)~9.0 (Predicted)8.36
LogP ~ -0.2~ -0.3-0.86
Nucleophilicity Low (Hindered)High (Accessible)High

Analysis: Both methylated isomers are slightly more basic than morpholine due to the electron-donating inductive effect (+I) of the methyl group. However, the pKa values are nearly identical, meaning basicity is not the differentiating factor—sterics are.

Reactivity Profile: Nucleophilicity & Synthesis

A. Nucleophilic Substitution (N-Alkylation)

This is the most critical differentiator.

  • 2-Methylmorpholine: Reacts rapidly with alkyl halides (e.g., benzyl bromide) in

    
     reactions. The rate is comparable to unsubstituted morpholine.
    
  • 3-Methylmorpholine: Reacts significantly slower. The C3-methyl group hinders the trajectory of the incoming electrophile (backside attack).

B. Experimental Protocol: Comparative Kinetics

To validate the reactivity difference, use the following Competitive Benzylation Protocol .

Objective: Determine relative reaction rates (


) of 2-Me vs. 3-Me morpholine.

Materials:

  • Substrates: 3-methylmorpholine (1.0 eq), 2-methylmorpholine (1.0 eq).

  • Electrophile: Benzyl bromide (0.5 eq) — Limiting reagent ensures competition.

  • Solvent: Acetonitrile (

    
    ).
    
  • Base:

    
     (2.0 eq).
    

Workflow:

  • Dissolution: Dissolve 1.0 mmol of each amine isomer in 10 mL acetonitrile.

  • Addition: Add 2.0 mmol anhydrous

    
    . Stir at 25°C.
    
  • Initiation: Add 0.5 mmol Benzyl bromide dropwise.

  • Monitoring: Aliquot 50 µL every 10 mins into

    
    /MeOH quench. Analyze via HPLC/UPLC (C18 column, 254 nm detection).
    
  • Result Interpretation:

    • Expect a product ratio of >90:10 favoring N-benzyl-2-methylmorpholine .

    • The 3-methyl isomer will remain largely unreacted due to the kinetic barrier.

Pharmaceutical Application: Metabolic Stability

In drug discovery, morpholine rings are often installed to improve solubility. However, the morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP450), specifically at the carbon


 to the nitrogen.
The "Methyl Block" Strategy
  • Metabolic Liability: CYP450 enzymes typically abstract a hydrogen from the

    
    -carbon (C3 or C5), leading to an iminium ion intermediate and subsequent ring opening/degradation.
    
  • 3-Methyl Advantage: Placing a methyl group at C3 replaces an abstractable hydrogen with a methyl group and sterically hinders the enzyme's heme iron from accessing the remaining hydrogen. This significantly extends the half-life (

    
    )  of the drug.
    
  • 2-Methyl Disadvantage: The C2 position is

    
     to the nitrogen. While it may block metabolism at C2 (next to oxygen), it leaves the vulnerable C3 and C5 positions (next to nitrogen) exposed to oxidative attack.
    

Metabolism cluster_CYP CYP450 Oxidative Attack (Alpha-Carbon) Start Morpholine Ring PathA Path A: 2-Methylmorpholine (C3/C5 Hydrogens Exposed) Start->PathA No Steric Protection at N-alpha PathB Path B: 3-Methylmorpholine (C3 Sterically Blocked) Start->PathB Methyl Shield at N-alpha ResultA Rapid Oxidation -> Ring Opening (High Clearance) PathA->ResultA ResultB Metabolic Stability (Low Clearance / High t1/2) PathB->ResultB

Figure 2: Impact of methyl positioning on CYP450 metabolic clearance.

References

  • Conformational Analysis of Morpholines: Title: Conformational Analysis of the Morpholine Ring. Source: BenchChem Technical Guides.
  • pKa and Basicity Trends

    • Title: pKa Values of Amines and Cyclic Nitrogen Compounds.[1]

    • Source: Alfa Chemistry / Evans pKa Table.
  • Metabolic Stability Strategies

    • Title: Methyl Effect on the Metabolism and Stability of Bioactive Compounds.
    • Source: NIH / PubMed Central (PMC).
    • URL:[Link]

  • Synthesis of Substituted Morpholines

    • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

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A Comparative Guide to Purity Validation of 3-(3-Methylmorpholin-4-yl)propan-1-ol: A GC-MS Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the rigorous validation of chemical purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy.[1] This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of 3-(3-Methylmorpholin-4-yl)propan-1-ol, a key heterocyclic building block in modern medicinal chemistry.[2][3] We will focus on a meticulously developed Gas Chromatography-Mass Spectrometry (GC-MS) method, detailing the rationale behind each experimental parameter. To establish a benchmark for accuracy and orthogonality, we will compare the GC-MS results with those from Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary ratio method for purity determination.[4][5] This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of nitrogen-containing heterocyclic compounds.

Introduction: The Analytical Imperative for a Novel Building Block

This compound is a bifunctional molecule featuring a tertiary amine within a morpholine ring and a primary alcohol.[6] This structure makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. However, its polarity and the potential for various synthesis-related impurities—such as residual starting materials, isomers, or degradation products—present a distinct analytical challenge.[7] Ensuring its purity is paramount, as even trace impurities can impact the safety, stability, and therapeutic effect of the final drug product.[8]

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds.[9] When coupled with Mass Spectrometry (MS), it provides an unparalleled ability to both separate and identify the components of a mixture, making it an ideal tool for impurity profiling.[10][11] However, the direct analysis of polar compounds like our target molecule can be challenging.[12] This guide will address these challenges head-on, presenting a robust GC-MS protocol.

For a comprehensive validation, it is best practice to employ an orthogonal method—one that relies on a different chemical or physical principle. Quantitative NMR (qNMR) is an excellent choice as it allows for the direct measurement of a compound's purity against a certified internal standard without the need for a specific reference standard of the analyte itself.[13][14][15]

The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The core of our approach is a validated GC-MS method designed for the accurate quantification of this compound and the identification of potential impurities.

Rationale for Method Development

The selection of GC-MS parameters is critical for achieving a reliable separation and sensitive detection.

  • Column Selection: The analyte is a polar molecule containing both a hydroxyl group and a tertiary amine. A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), is chosen. This phase provides a good balance of interactions to resolve the polar analyte from potentially less polar starting materials or more polar degradation products without excessive peak tailing.

  • Injection Mode: A split injection is used to avoid overloading the column with the main component, which is crucial for accurately quantifying low-level impurities. The split ratio is optimized to ensure impurities at the reporting threshold (e.g., 0.05%) are well above the limit of detection.

  • Temperature Program: A temperature ramp is essential for eluting a range of compounds with varying boiling points. The program starts at a low temperature to trap and focus analytes at the head of the column, followed by a controlled ramp to separate impurities, and finally, a high-temperature hold to elute any high-boiling point compounds and clean the column.

  • Mass Spectrometry Detection: Electron Impact (EI) ionization at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities. Full scan mode is used for initial impurity identification, while Selected Ion Monitoring (SIM) could be employed for higher sensitivity if quantifying known, low-level impurities.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.
  • Dissolve the sample in 10.0 mL of high-purity methanol to create a concentration of ~2.5 mg/mL.
  • Vortex the solution until the sample is fully dissolved.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm film) or equivalent
Injector Temperature 250 °C
Injection Volume 1.0 µL
Injection Mode Split (Ratio 50:1)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 80 °C, hold 2 min; Ramp to 240 °C @ 15 °C/min; Hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 40 - 450
GC-MS Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~25 mg) dissolve Dissolve in Methanol (10.0 mL) weigh->dissolve inject Inject 1 µL into GC dissolve->inject separate Chromatographic Separation (DB-624 Column) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-450) ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify quantify Calculate Purity (Area % Method) integrate->quantify report report quantify->report Final Report

Caption: Workflow for purity validation via GC-MS.

The Comparative Method: Quantitative NMR (qNMR)

qNMR is a powerful tool for determining the absolute purity of a substance.[13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By comparing the integral of a specific resonance from the analyte to that of a highly pure internal standard of known mass, one can calculate the analyte's purity without requiring its own certified reference material.[4][15]

Rationale for Method Development
  • Internal Standard Selection: The ideal internal standard must be stable, non-reactive with the analyte, have a high degree of purity, and possess sharp signals that do not overlap with any analyte signals. Maleic anhydride is an excellent choice. Its two vinyl protons give a sharp singlet in a relatively clear region of the ¹H NMR spectrum (around 7.0 ppm), and it is commercially available in high purity.

  • Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is suitable for the polar analyte and the internal standard.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR parameters must be optimized. A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified is critical to ensure complete relaxation and accurate integration. A 90° pulse angle is used to maximize the signal.

Detailed Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Anhydride, purity ≥ 99.5%) and add it to the same NMR tube.
  • Add ~0.7 mL of DMSO-d6.
  • Cap the tube and gently mix until both components are fully dissolved.

2. NMR Instrumentation and Conditions:

ParameterSetting
NMR Spectrometer Bruker 400 MHz Avance III or equivalent
Probe 5 mm BBO probe
Solvent DMSO-d6
Temperature 298 K
Pulse Program zg30 (or similar for quantitative acquisition)
Pulse Angle 90°
Acquisition Time (AQ) ≥ 3 seconds
Relaxation Delay (D1) 30 seconds
Number of Scans (NS) 16
qNMR Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following equation[14]:

Purityₐ (%) = (Iₐ / Iₛₜₐ) * (Nₛₜₐ / Nₐ) * (Mₐ / Mₛₜₐ) * (mₛₜₐ / mₐ) * Purityₛₜₐ

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • a : Analyte

  • std : Internal Standard

qNMR Calculation Logic Diagram

This diagram illustrates the inputs and relationships in the qNMR purity calculation.

qNMR_Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation Mass_A mₐ (Analyte Mass) Calc Purity Formula Mass_A->Calc Mass_Std mₛₜₐ (Standard Mass) Mass_Std->Calc Integral_A Iₐ (Analyte Integral) Integral_A->Calc Integral_Std Iₛₜₐ (Standard Integral) Integral_Std->Calc MW_A Mₐ (Analyte MW) MW_A->Calc MW_Std Mₛₜₐ (Standard MW) MW_Std->Calc N_A Nₐ (Analyte Protons) N_A->Calc N_Std Nₛₜₐ (Standard Protons) N_Std->Calc Purity_Std Purityₛₜₐ (Standard Purity) Purity_Std->Calc Result Analyte Purity (%) Calc->Result

Caption: Logical flow of the qNMR purity calculation.

Comparative Data Analysis

To illustrate the application of these methods, a hypothetical batch of this compound was analyzed.

GC-MS Results

The GC-MS analysis revealed a primary peak for the product and two minor impurity peaks.

Peak No.Retention Time (min)Area %Proposed IdentificationBasis of Identification
18.520.12%Morpholine (Starting Material)Mass Spectrum Match
210.2599.75%This compound Expected Product
312.890.13%Unknown IsomerSimilar fragmentation, different RT

GC-MS Purity (by Area %): 99.75%

qNMR Results

The ¹H NMR spectrum was acquired, and the following signals were integrated:

  • Analyte (a): The triplet corresponding to the -CH₂-OH protons at ~3.5 ppm (Nₐ = 2).

  • Internal Standard (std): The singlet for the two vinyl protons of maleic anhydride at ~7.1 ppm (Nₛₜₐ = 2).

Input Data for qNMR Calculation:

ParameterValue
Mass of Analyte (mₐ)20.15 mg
Mass of Standard (mₛₜₐ)10.08 mg
Purity of Standard (Purityₛₜₐ)99.8%
Molar Mass of Analyte (Mₐ)159.22 g/mol
Molar Mass of Standard (Mₛₜₐ)98.06 g/mol
Integral of Analyte (Iₐ)1.00
Integral of Standard (Iₛₜₐ)0.40

Calculation: Purityₐ (%) = (1.00 / 0.40) * (2 / 2) * (159.22 / 98.06) * (10.08 / 20.15) * 99.8% = 99.6%

Summary Comparison
MethodPrinciplePurity ResultKey AdvantagesKey Limitations
GC-MS Chromatographic separation followed by mass-based detection99.75% Excellent for separating volatile impurities; Provides structural information for identification.[16]Assumes equal response factor for all components in area % calculation; Not suitable for non-volatile impurities.
qNMR Direct comparison of molar ratios via nuclear resonance99.6% Primary method, highly accurate; Does not require analyte reference standard; Quantifies all proton-containing species.[4][5]Lower sensitivity than GC-MS; May not detect non-proton containing impurities; Requires expensive instrumentation.

Conclusion

Both GC-MS and qNMR are powerful techniques for assessing the purity of this compound. The GC-MS method, validated as described, provides excellent capability for separating and identifying volatile process-related impurities. The purity value of 99.75% by area percent is a reliable indicator of quality.

The orthogonal qNMR method provides a highly accurate, absolute purity value of 99.6%. The close agreement between the two methods (<0.2% difference) instills a high degree of confidence in the purity assessment of the material. This dual-method approach represents a robust, self-validating system that aligns with the stringent requirements of pharmaceutical development and quality control, as mandated by regulatory bodies like the ICH.[17][18]

References

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A Senior Application Scientist's Guide to Bioactivity: Unsubstituted vs. Methyl-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold[1][2]. Its inclusion in drug candidates is often motivated by its favorable physicochemical properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profile[3][4].

However, the unsubstituted morpholine ring is merely a starting point. The true art of drug design lies in its strategic functionalization. Even the simplest of chemical modifications—the addition of a methyl group—can profoundly alter a compound's interaction with its biological target, transforming a moderately active molecule into a potent therapeutic lead or, conversely, rendering it inactive. This guide provides an in-depth comparison of the bioactivity of unsubstituted morpholines versus their methyl-substituted counterparts, grounded in structure-activity relationship (SAR) principles and supported by robust experimental data and protocols. We will explore the causal links between methyl substitution and changes in potency, selectivity, and overall pharmacological effect.

Part 1: The Decisive Role of Methyl Substitution: A Structure-Activity Relationship (SAR) Deep Dive

The addition of a methyl group, while seemingly minor, introduces significant changes to a molecule's steric and electronic properties. These modifications are critical in dictating the compound's bioactivity.

  • Lipophilicity and Membrane Permeability: A methyl group is a small, lipophilic (fat-loving) moiety. Its introduction generally increases the overall lipophilicity of the molecule. This can enhance the compound's ability to cross cellular membranes, a crucial step for reaching intracellular targets. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility and non-specific binding to off-target proteins.

  • Steric Hindrance and Target Binding: The size and position of the methyl group can create steric hindrance, influencing how the molecule fits into the binding pocket of a target protein. In some cases, a methyl group can be strategically placed to occupy a specific hydrophobic pocket within the active site, leading to a significant increase in binding affinity and potency[5]. Conversely, improper placement can cause steric clashes, preventing optimal binding and reducing activity.

  • Metabolic Stability: The morpholine ring can be susceptible to metabolic degradation by enzymes such as cytochrome P450s. Methyl substitution at a metabolically vulnerable position can shield the ring from enzymatic attack, thereby increasing the compound's half-life and bioavailability in vivo[3].

The collective impact of these factors means that methyl substitution can be a powerful tool for fine-tuning a drug candidate's properties. The following sections will provide concrete examples and data.

Part 2: Comparative Bioactivity Analysis: Anticancer and Neuroprotective Agents

The influence of methyl substitution is evident across various therapeutic areas. Here, we compare data from studies on anticancer and cholinesterase inhibitors, where morpholine derivatives have shown significant promise.

Anticancer Activity: Targeting the mTOR Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer[6]. Many mTOR inhibitors incorporate a morpholine ring to enhance solubility and facilitate interactions with the ATP-binding pocket[7].

A study on morpholine-substituted tetrahydroquinolines as potential mTOR inhibitors provides a clear example of the impact of substitution. While not a direct methyl-group comparison on the morpholine ring itself, it highlights how substitutions on an adjacent phenyl ring, which directly influences the morpholine's orientation, dramatically affect cytotoxicity.

Compound IDSubstitution on Benzamide MoietyCancer Cell LineIC₅₀ (µM)
10d 4-(trifluoromethyl)A549 (Lung)0.062 ± 0.01
MCF-7 (Breast)0.58 ± 0.11
10e 3,5-bis(trifluoromethyl) A549 (Lung)0.033 ± 0.003
MCF-7 (Breast)0.63 ± 0.02
10h 3,5-bis(trifluoromethyl) MCF-7 (Breast)0.087 ± 0.007
Data synthesized from a study on morpholine-substituted tetrahydroquinoline derivatives[8].

In this case, the addition of a second trifluoromethyl group (a bulkier, more electron-withdrawing group than methyl, but illustrating the principle of substitution) significantly enhanced the cytotoxic potency, particularly against A549 and MCF-7 cells[8]. This suggests that the additional group improves the compound's fit within the mTOR active site, leading to more potent inhibition.

Cholinesterase Inhibition: Implications for Neurodegenerative Disease

In the context of neurodegenerative diseases like Alzheimer's, inhibiting cholinesterase enzymes (AChE and BChE) is a key therapeutic strategy[9]. A study on morpholine-bearing quinoline derivatives as cholinesterase inhibitors demonstrated a clear structure-activity relationship.

Compound IDLinker Length (CH₂)Substitution on Phenylamino GroupAChE IC₅₀ (µM)
11f 34-H (Unsubstituted)16.21 ± 1.15
11g 24-H (Unsubstituted)1.94 ± 0.13
11h 24-CH₃ (Methyl) 1.76 ± 0.11
11j 24-F1.88 ± 0.15
Data adapted from a study on novel morpholine-bearing quinoline derivatives[10].

Here, we observe two key points. First, the linker length between the quinoline and morpholine moieties is critical, with a two-carbon linker (11g) being far more potent than a three-carbon one (11f). Second, when comparing compounds with the optimal linker length, the methyl-substituted analog (11h ) displayed slightly improved inhibitory potency against AChE compared to the unsubstituted version (11g )[10]. This subtle enhancement can be attributed to the methyl group occupying a small hydrophobic pocket in the enzyme's active site, thereby strengthening the binding interaction.

Part 3: Experimental Validation: Protocols for Bioactivity Assessment

To generate the comparative data discussed above, a series of robust and reproducible in vitro assays are required. These cell-based assays provide a biologically relevant environment to assess a compound's efficacy and toxicity[11][12]. Below are detailed protocols for two fundamental experiments.

Experimental Workflow Overview

The logical progression from compound synthesis to bioactivity assessment involves a systematic workflow to ensure data integrity and reproducibility[13].

G C1 Unsubstituted Morpholine Derivative A1 Cytotoxicity Assay (e.g., MTT Assay) C1->A1 A2 Target Binding Assay (e.g., CETSA) C1->A2 C2 Methyl-Substituted Morpholine Derivative C2->A1 C2->A2 D1 Calculate IC₅₀/EC₅₀ Values A1->D1 A3 Cellular Pathway Analysis (e.g., Western Blot) A2->A3 If Target Engaged D2 Determine Target Engagement A2->D2 D3 Assess Downstream Effects A3->D3 D4 SAR Conclusion D1->D4 D2->D4 D3->D4

Caption: General experimental workflow for comparing substituted vs. unsubstituted compounds.

Protocol 1: MTT Assay for General Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity[13][14]. It is a foundational and trustworthy first-pass screen for anticancer compounds.

Causality: The assay's principle lies in the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[15].

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the unsubstituted and methyl-substituted morpholine compounds in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the insoluble formazan crystals[15]. Agitate the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%)[16].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Confirming that a compound physically binds to its intended target within a cell is a critical step in drug discovery[17]. CETSA is a powerful method for verifying target engagement in a physiological context.

Causality: This technique is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule (ligand) to its target protein stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. This change in thermal stability can be quantified[17].

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either the vehicle control or the test compound (unsubstituted or methyl-substituted morpholine) at a concentration known to elicit a biological response (e.g., 10x the IC₅₀ from the MTT assay). Incubate for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Quantification (Western Blot): Carefully collect the supernatant from each sample. Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blotting. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific to the target protein, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Part 4: Visualizing the Mechanism of Action

Understanding how a compound works often requires visualizing its effect on cellular signaling pathways. For many anticancer morpholine derivatives, the PI3K/Akt/mTOR pathway is a primary target[6].

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibits Inhibitor Morpholine Inhibitor (Substituted) Inhibitor->mTOR Blocks ATP binding

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.